molecular formula C12H9NS B1352657 6-thiophen-2-yl-1H-indole CAS No. 243972-30-7

6-thiophen-2-yl-1H-indole

Cat. No.: B1352657
CAS No.: 243972-30-7
M. Wt: 199.27 g/mol
InChI Key: KIHGQIOEKNMYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Thiophen-2-yl-1H-indole is a promising heterocyclic scaffold in medicinal chemistry, combining the biological significance of both indole and thiophene rings. This compound serves as a key precursor for synthesizing novel molecules with potent anticancer properties. Recent scientific investigations into structurally analogous 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated selective and potent cytotoxicity against human colon cancer (HCT-116) cell lines, with certain synthesized compounds exhibiting inhibitory concentration (IC50) values as low as 7.1 ± 0.07 μΜ . The mechanism of action for these active derivatives involves inducing cell cycle arrest at the S and G2/M phases, which is characteristic of chemotherapeutic agents that interact with DNA or block DNA synthesis, such as doxorubicin and 5-fluorouracil . Furthermore, research indicates that the antitumor effect is mediated through the significant upregulation of tumor suppressor microRNAs (miR-30C and miR-107) and a concurrent downregulation of oncogenic miR-25, as well as key cancer progression factors like IL-6 and C-Myc . The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous FDA-approved therapeutics . The incorporation of the thiophene ring, a "wonder heterocycle," further enhances the pharmacophoric potential of the molecule, contributing to a broad spectrum of biological properties and making it a valuable scaffold for developing new therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-thiophen-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGQIOEKNMYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455792
Record name 6-thiophen-2-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243972-30-7
Record name 6-thiophen-2-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known chemical and physical properties of 6-thiophen-2-yl-1H-indole, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide combines computed data from reliable sources with general knowledge of related chemical structures.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models, as experimental determination has not been widely reported in the literature.[1]

PropertyValueSource
Molecular Formula C₁₂H₉NSPubChem[1]
Molecular Weight 199.27 g/mol PubChem[1]
IUPAC Name 6-(thiophen-2-yl)-1H-indolePubChem[1]
CAS Number 243972-30-7PubChem[1]
Canonical SMILES C1=CC2=C(C=C1C3=CC=CS3)C=CN2PubChem[1]
InChI InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13HPubChem[1]
InChIKey KIHGQIOEKNMYHK-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 3.4PubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 1PubChem[1]
Computed Rotatable Bond Count 1PubChem[1]
Computed Exact Mass 199.04557046PubChem[1]
Computed Monoisotopic Mass 199.04557046PubChem[1]
Computed Topological Polar Surface Area 15.8 ŲPubChem[1]
Computed Heavy Atom Count 14PubChem[1]

Note: The above data are computationally derived and have not been experimentally verified in publicly available literature.

Spectral Data

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on common organic chemistry reactions for the formation of biaryl compounds, such as the Suzuki coupling reaction.

Proposed Synthetic Workflow: Suzuki Coupling

A potential method for the synthesis of this compound is the Suzuki coupling of a protected 6-bromo-1H-indole with 2-thienylboronic acid.

G A 6-Bromo-1H-indole B Protection of Indole Nitrogen (e.g., with a BOC group) A->B C N-Protected-6-bromo-1H-indole B->C E Suzuki Coupling (Pd catalyst, base) C->E D 2-Thienylboronic Acid D->E F N-Protected-6-thiophen-2-yl-1H-indole E->F G Deprotection (e.g., with TFA) F->G H This compound G->H

Proposed Suzuki Coupling Workflow
Detailed Hypothetical Protocol:

  • Protection of 6-bromo-1H-indole:

    • Dissolve 6-bromo-1H-indole in a suitable solvent such as tetrahydrofuran (THF).

    • Add a base, for example, sodium hydride (NaH), portion-wise at 0 °C.

    • Introduce a protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting N-Boc-6-bromo-1H-indole by column chromatography.

  • Suzuki Coupling Reaction:

    • Combine N-Boc-6-bromo-1H-indole, 2-thienylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a reaction vessel.

    • Add a solvent system, such as a mixture of toluene, ethanol, and water.

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the starting materials are consumed (monitored by TLC or GC-MS).

    • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield N-Boc-6-thiophen-2-yl-1H-indole.

  • Deprotection:

    • Dissolve the N-Boc-6-thiophen-2-yl-1H-indole in a suitable solvent like dichloromethane (DCM).

    • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • Monitor the reaction for the removal of the Boc group.

    • Upon completion, neutralize the acid, extract the product, and purify by column chromatography or recrystallization to obtain the final product, this compound.

Disclaimer: This is a generalized, hypothetical protocol. The actual reaction conditions, including solvents, catalysts, bases, temperatures, and reaction times, would require optimization.

Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the thiophene-indole scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have shown a range of biological activities, including anticancer and anti-HIV properties.

For instance, studies on derivatives of the isomeric 2-(thiophen-2-yl)-1H-indole have demonstrated potential as anticancer agents against human colorectal carcinoma (HCT-116) cells. The proposed mechanism involves the induction of cell cycle arrest. Furthermore, other derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.

Given the activities of related compounds, it is plausible that this compound could be a subject of interest for screening in various therapeutic areas. A generalized potential signaling pathway for anticancer activity, based on related compounds, is presented below.

G cluster_cell Cancer Cell Compound This compound (or derivative) Target Intracellular Target (e.g., Kinase, DNA) Compound->Target Binds to Pathway Signaling Cascade Modulation Target->Pathway Inhibits/Activates CellCycle Cell Cycle Arrest (e.g., G2/M phase) Pathway->CellCycle Apoptosis Induction of Apoptosis Pathway->Apoptosis Proliferation Inhibition of Proliferation CellCycle->Proliferation Leads to Apoptosis->Proliferation Leads to

Potential Anticancer Signaling Pathway

This diagram illustrates a hypothetical mechanism where a thiophene-indole compound interacts with an intracellular target, leading to modulation of signaling pathways that control cell cycle progression and apoptosis, ultimately resulting in the inhibition of cancer cell proliferation.

Conclusion

This compound is a compound with a chemical structure that suggests potential for further investigation in medicinal chemistry and materials science. While a significant amount of computed data is available, there is a notable lack of experimentally determined properties and detailed biological studies. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this molecule. Further experimental work is necessary to validate the computed data and to fully elucidate the chemical and biological profile of this compound.

References

In-depth Technical Guide: 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 243972-30-7

This technical guide provides a comprehensive overview of 6-thiophen-2-yl-1H-indole, a heterocyclic compound of interest to researchers and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound is a bifunctional molecule containing both an indole and a thiophene ring system. These structural features are prevalent in many biologically active compounds.[1][2] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 243972-30-7[3]
Molecular Formula C₁₂H₉NS[3]
Molecular Weight 199.27 g/mol [3]
IUPAC Name 6-(thiophen-2-yl)-1H-indole[3]
Canonical SMILES C1=CSC(=C1)C2=CC3=C(C=C2)C=CN3[3]
InChI InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H[3]
InChIKey KIHGQIOEKNMYHK-UHFFFAOYSA-N[3]

Synthesis

The synthesis of this compound can be achieved through various synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient approach. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the synthesis of aryl-substituted indoles via Suzuki-Miyaura coupling is as follows:

Materials:

  • 6-Bromo-1H-indole (or other suitable halogenated indole precursor)

  • Thiophen-2-ylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, DME, toluene, ethanol/water mixture)

Procedure:

  • To a reaction vessel, add 6-bromo-1H-indole (1 equivalent), thiophen-2-ylboronic acid (1.2-1.5 equivalents), and a suitable base (2-3 equivalents).

  • Add the chosen solvent system to the vessel.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow Reactants 6-Bromo-1H-indole + Thiophen-2-ylboronic acid Setup Add Base, Solvent, Purge with Inert Gas Reactants->Setup Catalysis Add Palladium Catalyst, Heat and Stir Setup->Catalysis Workup Cool, Extract, Wash, and Dry Catalysis->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Suzuki-Miyaura cross-coupling workflow.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to show signals corresponding to the protons on both the indole and thiophene rings. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the indole and thiophene rings would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions and the electronic effects of the substituent.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by their hybridization and electronic environment.

Expected Mass Spectrum:

The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (199.27 g/mol ). Fragmentation patterns would likely involve the cleavage of the bond between the indole and thiophene rings.

Expected IR Spectrum:

The IR spectrum is expected to show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring may be observed in the fingerprint region.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, the thiophene-indole scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities, including anticancer and antiviral properties.[4]

Derivatives of 2-(thiophen-2-yl)-1H-indole have demonstrated potent anticancer activity against various cancer cell lines.[4] For instance, certain derivatives have been shown to induce cell cycle arrest and apoptosis in human colon carcinoma (HCT-116) cells.[4] The proposed mechanism of action for some of these compounds involves the downregulation of oncogenic microRNAs and key signaling molecules like IL-6 and c-Myc.[4]

Additionally, other derivatives of 2-(thiophen-2-yl)-1H-indole have been investigated as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus.

Hypothesized Signaling Pathway for Anticancer Activity:

Based on the activity of related compounds, a potential signaling pathway for the anticancer effects of this compound could involve the modulation of cell cycle regulatory proteins and apoptosis-related factors.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Compound This compound CellCycle Cell Cycle Progression Compound->CellCycle Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Oncogenes Oncogenes (e.g., c-Myc) Compound->Oncogenes Downregulation TumorSuppressors Tumor Suppressors Compound->TumorSuppressors Upregulation Proliferation Tumor Growth CellCycle->Proliferation Leads to CellDeath Tumor Regression Apoptosis->CellDeath Leads to

Hypothesized anticancer signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible through established methods like the Suzuki-Miyaura cross-coupling. While specific biological data for this particular isomer is still emerging, the known activities of related thiophene-indole derivatives suggest its potential as an anticancer or antiviral agent. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Properties of 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, characterization, and potential biological activities of 6-thiophen-2-yl-1H-indole. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Identifiers

This compound is a heterocyclic organic compound featuring an indole scaffold substituted with a thiophene ring at the 6-position.

Table 1: Molecular Identifiers

IdentifierValueSource
IUPAC Name 6-(thiophen-2-yl)-1H-indolePubChem[1]
Chemical Formula C₁₂H₉NSPubChem[1]
Canonical SMILES C1=CC2=C(C=C1C3=CC=CS3)C=CN2PubChem[1]
CAS Number 243972-30-7PubChem[1]

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in biological systems and for guiding drug design and development processes.

Table 2: Computed Physicochemical Properties

PropertyValueUnitSource
Molecular Weight 199.27 g/mol PubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 199.04557046DaPubChem[1]
Polar Surface Area 44.0ŲPubChem[1]
Heavy Atom Count 14PubChem[1]

Synthesis and Characterization

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method is a powerful tool for the formation of C-C bonds between aryl halides and organoboron compounds.

This protocol outlines the synthesis of this compound from 6-bromo-1H-indole and 2-thienylboronic acid.

Materials:

  • 6-bromo-1H-indole

  • 2-thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine 6-bromo-1H-indole (1.0 mmol), 2-thienylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen or argon atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Suzuki_Coupling_Workflow Reactants Combine Reactants: - 6-bromo-1H-indole - 2-thienylboronic acid - K3PO4 Catalyst Add Catalyst System: - Pd(OAc)2 - SPhos Reactants->Catalyst Solvent Add Degassed Solvent: - Dioxane/H2O Catalyst->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat to 100 °C and Monitor (TLC/LC-MS) Inert->Heat Workup Reaction Work-up: - Quench with H2O - Extract with Ethyl Acetate Heat->Workup Purify Purify by Column Chromatography Workup->Purify Product This compound Purify->Product

General workflow for the Suzuki-Miyaura coupling synthesis.

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR (in CDCl₃)Signals corresponding to the indole and thiophene protons. The indole NH proton is expected as a broad singlet. Aromatic protons will appear in the range of δ 6.5-8.0 ppm.
¹³C NMR (in CDCl₃)Resonances for all 12 carbon atoms. The chemical shifts will be characteristic of the indole and thiophene ring systems.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (199.0456 m/z).

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on closely related 2-(thiophen-2-yl)-1H-indole derivatives has demonstrated significant anticancer activity. These compounds have been shown to induce cell cycle arrest and apoptosis in human colon cancer cells (HCT-116).[2][3]

The proposed mechanism of action involves the modulation of key signaling molecules. Specifically, derivatives of 2-(thiophen-2-yl)-1H-indole have been observed to cause:

  • Upregulation of tumor suppressor microRNAs: an increase in the expression of miR-30C and miR-107.[2][3]

  • Downregulation of oncogenic factors: a decrease in the levels of miR-25, Interleukin-6 (IL-6), and the proto-oncogene c-Myc.[2][3]

The downregulation of IL-6 is particularly noteworthy as it is a key cytokine involved in inflammation and cell proliferation, often acting through the JAK-STAT and MAPK signaling pathways.[4][5] The reduction in c-Myc, a critical regulator of cell growth and proliferation, further supports the potential of this molecular scaffold in cancer therapy.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Indole_Derivative This compound (Hypothesized) miR30C miR-30C Indole_Derivative->miR30C Upregulates miR107 miR-107 Indole_Derivative->miR107 Upregulates miR25 miR-25 Indole_Derivative->miR25 Downregulates cMyc c-Myc Indole_Derivative->cMyc Downregulates IL6 IL-6 Indole_Derivative->IL6 Downregulates Cell_Cycle_Arrest Cell Cycle Arrest miR30C->Cell_Cycle_Arrest Induces Apoptosis Apoptosis miR107->Apoptosis Induces Proliferation Cell Proliferation miR25->Proliferation Promotes cMyc->Proliferation Promotes IL6_Receptor IL-6 Receptor JAK_STAT_Pathway JAK-STAT Pathway IL6_Receptor->JAK_STAT_Pathway Activates IL6->IL6_Receptor Binds JAK_STAT_Pathway->cMyc Activates

Hypothesized signaling pathway for the anticancer activity.

Conclusion

This compound represents a promising molecular scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is accessible through well-established methods like the Suzuki-Miyaura coupling. The preliminary biological data on related compounds suggest a mechanism of action involving the modulation of critical signaling pathways that control cell proliferation and survival. Further investigation into the specific biological targets and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 6-Thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 6-thiophen-2-yl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide focuses on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, which represent the most efficient and versatile methods for this transformation.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound predominantly relies on the formation of a carbon-carbon bond between the C6 position of an indole ring and the C2 position of a thiophene ring. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering high yields and good functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of a 6-haloindole (such as 6-bromo-1H-indole or 6-iodo-1H-indole) with thiophene-2-boronic acid or its corresponding boronate esters.

Reaction Scheme:

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. A variety of phosphine ligands can be employed to stabilize the palladium catalyst and facilitate the catalytic cycle.

Stille Coupling

The Stille coupling offers an alternative pathway, utilizing an organotin reagent. This reaction involves the coupling of a 6-haloindole with a 2-stannylthiophene, such as 2-(tributylstannyl)thiophene. While effective, the toxicity of organotin compounds is a significant consideration for this method.[1]

Reaction Scheme:

Similar to the Suzuki coupling, the selection of the palladium catalyst and reaction conditions is critical for achieving high yields.

Experimental Protocols and Data

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki cross-coupling of 5-bromoindazoles with 2-thiopheneboronic acid.[2]

Experimental Workflow:

experimental_workflow_suzuki reagents Combine: - 6-Bromo-1H-indole (1.0 equiv) - Thiophene-2-boronic acid (1.5 equiv) - Pd(dppf)Cl2 (0.05 equiv) - K2CO3 (2.0 equiv) - 1,2-Dimethoxyethane (DME) reaction Heat mixture to 80 °C under inert atmosphere for 2-4 hours reagents->reaction Heating workup Cool to RT Dilute with water Extract with Ethyl Acetate reaction->workup Reaction Completion purification Dry organic layer (Na2SO4) Concentrate in vacuo Purify by column chromatography workup->purification Crude Product product This compound purification->product Purified Product

Suzuki-Miyaura Coupling Workflow

Quantitative Data (Estimated):

ParameterValueReference
Yield 70-90%[2]
Reaction Time 2-4 hours[2]
Temperature 80 °C[2]
Catalyst Loading 5 mol%[2]
Protocol 2: Synthesis of this compound via Stille Coupling

This protocol is based on general Stille coupling procedures.[3]

Experimental Workflow:

experimental_workflow_stille reagents Combine: - 6-Iodo-1H-indole (1.0 equiv) - 2-(Tributylstannyl)thiophene (1.2 equiv) - Pd(PPh3)4 (0.05 equiv) - Toluene reaction Heat mixture to 110 °C under inert atmosphere for 12-24 hours reagents->reaction Heating workup Cool to RT Dilute with Hexane Filter through Celite reaction->workup Reaction Completion purification Concentrate in vacuo Purify by column chromatography workup->purification Crude Product product This compound purification->product Purified Product

Stille Coupling Workflow

Quantitative Data (Estimated):

ParameterValueReference
Yield 60-80%[3]
Reaction Time 12-24 hours[3]
Temperature 110 °C[3]
Catalyst Loading 5 mol%[3]

Spectroscopic Characterization (Predicted)

The following are predicted NMR chemical shifts for this compound based on the analysis of similar structures. Actual experimental values may vary.

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.1 (br s, 1H, NH), 7.7-7.2 (m, 7H, Ar-H), 6.5 (m, 1H, indole H-3).

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~145, 136, 128, 127, 125, 124, 122, 121, 120, 111, 103.

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is generally preferred due to the lower toxicity of the boronic acid reagents compared to the organostannanes used in the Stille coupling. The provided protocols and estimated quantitative data offer a solid foundation for the successful synthesis of this target molecule in a research and development setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

6-thiophen-2-yl-1H-indole is a heterocyclic organic compound featuring a bicyclic indole core linked to a thiophene ring. This structural motif is of significant interest in medicinal chemistry, as both indole and thiophene moieties are present in numerous biologically active molecules. The combination of these two pharmacophores suggests potential applications in various therapeutic areas, including oncology and infectious diseases. A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of the potential biological significance of this class of compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for this compound is limited in publicly available literature, a combination of computed data and information on structurally related compounds provides valuable insights.

Quantitative Data Summary

The following table summarizes the computed physicochemical properties for this compound. It is important to note that these are theoretical predictions and experimental verification is recommended.

PropertyValueSource
Molecular Formula C₁₂H₉NSPubChem[1]
Molecular Weight 199.27 g/mol PubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 199.04557046 DaPubChem[1]
Topological Polar Surface Area 44 ŲPubChem[1]
Melting Point 200-205 °C (for a related derivative)ARPI[2]
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available

Note: The melting point provided is for the related compound (6-(Thiophen-2-yl)-1H-indol-3-yl) (3,4,5-trimethoxyphenyl) methanone and should be considered as an estimate.[2]

Experimental Protocols

Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard protocols for key measurements.

Melting Point Determination

The melting point is a key indicator of a compound's purity.

Protocol: Capillary Melting Point Determination [3][4]

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.

    • Introduce a small amount of the powdered sample into the open end of the capillary tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[3]

  • Measurement:

    • Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.

    • Immerse the thermometer and attached capillary tube in a heating bath (e.g., oil bath) or place it in a melting point apparatus.

    • Heat the apparatus slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

    • Record the temperature at which the first signs of melting are observed (the beginning of the melting range).

    • Continue heating and record the temperature at which the entire sample has completely melted (the end of the melting range).

    • For accuracy, it is recommended to perform an initial rapid determination to find the approximate melting point, followed by at least two more careful measurements.

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing a drug's bioavailability.

Protocol: Shake-Flask Method for Thermodynamic Solubility [5][6]

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

    • The buffer should be relevant to the biological system of interest.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 12-24 hours) to ensure equilibrium is reached between the solid and dissolved compound.[5]

  • Sample Analysis:

    • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

    • Carefully remove an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

    • Quantify the concentration by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

Protocol: Potentiometric Titration [7]

  • Sample Preparation:

    • Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) as titrants.

  • Titration:

    • Calibrate a pH meter using standard buffers.

    • Immerse the pH electrode in the sample solution.

    • If the compound is a base, titrate with the strong acid. If it is an acid, titrate with the strong base.

    • Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

    • Perform at least three titrations to ensure the reliability of the results.[7]

Biological Context and Potential Signaling Pathways

While specific biological activity and signaling pathway data for this compound are not extensively documented, the thiophene-indole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[8][9]

Potential Therapeutic Applications
  • Anticancer Activity: Derivatives of 2-(thiophen-2-yl)-1H-indole have demonstrated cytotoxic effects against human colorectal carcinoma (HCT-116) cells. The proposed mechanism involves the induction of cell cycle arrest at the S and G2/M phases and the modulation of oncogenic microRNAs (miR-25) and tumor suppressors (miR-30C, miR-107).[10][11] Other indole derivatives are known to act as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.[12][13]

  • Antimicrobial Activity: The benzothiophene-indole framework has been investigated for its potential to combat antimicrobial resistance. One proposed mechanism is the inhibition of bacterial pyruvate kinase, a crucial enzyme in glycolysis, leading to metabolic disruption and cell death.[14] Thiophene derivatives have also shown activity against drug-resistant Gram-positive and Gram-negative bacteria.[15][16]

Investigational Workflow for a Novel Compound

Given the lack of specific signaling pathway information for this compound, a logical experimental workflow is necessary to elucidate its biological activity. The following diagram illustrates a typical cascade of experiments for a novel compound of this nature.

G cluster_0 Physicochemical Characterization cluster_1 In Vitro Screening cluster_2 Pathway Elucidation A Synthesis & Purification B Structural Elucidation (NMR, MS) A->B C Physicochemical Profiling (Solubility, LogP, pKa, Melting Point) B->C D Primary Screening (e.g., Antiproliferative Assays) C->D Informs Assay Conditions E Secondary Screening (e.g., Enzyme Inhibition Assays) D->E F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Western Blot) E->F G Target Identification (e.g., Affinity Chromatography, Proteomics) F->G Identifies Potential Targets H Signaling Pathway Analysis (e.g., Kinase Profiling, Reporter Assays) G->H I Pathway Validation (e.g., siRNA, CRISPR) H->I I->F Confirms Mechanism

Caption: Experimental workflow for characterizing a novel compound.

Conclusion

This compound represents a molecule of interest for drug discovery, building upon the established biological activities of its constituent indole and thiophene scaffolds. While comprehensive experimental data for this specific compound is not yet widely available, computational predictions and data from related analogs provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a systematic approach to rigorously characterizing its physicochemical properties, which is an indispensable step in the drug development pipeline. Future research should focus on obtaining precise experimental measurements for properties such as solubility and pKa, and on elucidating the specific biological targets and signaling pathways through which this compound and its derivatives may exert therapeutic effects.

References

6-Thiophen-2-yl-1H-indole: A Technical Guide to Solubility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility of 6-thiophen-2-yl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering a robust experimental methodology for its determination, alongside an exploration of its potential biological context.

Predicted Solubility Profile

The structure of this compound, featuring both a polar indole nucleus capable of hydrogen bonding and a lipophilic thiophene ring, suggests a solubility profile that will be highly dependent on the solvent system. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1. It is anticipated that the compound will exhibit greater solubility in polar aprotic and moderately polar organic solvents, with limited solubility in highly non-polar solvents and aqueous media.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe polar nature of DMSO can effectively solvate the indole moiety.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of disrupting intermolecular forces in the solid compound.
Polar Protic MethanolModerateThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting with the indole N-H group.
EthanolModerateSimilar to methanol, but its slightly larger alkyl chain may slightly decrease polarity.
Non-Polar HexanesLowAs highly non-polar solvents, hexanes are unlikely to effectively solvate the more polar indole structure.
Halogenated Dichloromethane (DCM)Moderate to HighDCM can effectively solvate a wide range of organic compounds.
Aqueous WaterLowThe hydrophobic thiophene and indole rings are expected to limit solubility in water. Thiophene itself is insoluble in water.[1][2]
Phosphate-Buffered Saline (PBS)LowSimilar to water, with the salt content unlikely to significantly enhance the solubility of this organic compound.

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the steps for determining the solubility of this compound in various solvents, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., as listed in Table 1)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. It is crucial to have undissolved solid remaining at the end of the experiment to ensure a saturated solution has been achieved.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter and dispense the filtered solution into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

Quantification by HPLC
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

  • HPLC Analysis:

    • Analyze the standard solutions by HPLC to generate a calibration curve by plotting peak area versus concentration.

    • Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Collection cluster_analysis Quantification A Weigh excess this compound B Add precise volume of solvent A->B C Seal vials B->C D Agitate in thermostatically controlled shaker (24-48h) C->D E Centrifuge to pellet solid D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute for analysis G->H J Analyze standards & sample by HPLC H->J I Prepare standard solutions I->J L Calculate solubility J->L K Generate calibration curve K->L G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole This compound (Potential Inhibitor) Indole->PI3K Indole->Akt G Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole This compound (Potential Modulator) Indole->Raf

References

Spectroscopic Data for 6-thiophen-2-yl-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 6-thiophen-2-yl-1H-indole. However, a comprehensive search of available scientific literature and databases did not yield a complete, verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for this compound.

The molecular formula for this compound is C₁₂H₉NS, with a molecular weight of approximately 199.27 g/mol [1][2][3]. While specific experimental spectra are not available, this guide provides general experimental protocols for acquiring such data and typical spectral regions for related compounds to aid researchers in the characterization of this and similar molecules.

Experimental Protocols

Below are detailed methodologies for the key spectroscopic techniques used in the characterization of heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 300, 400, or 500 MHz spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 75, 101, or 125 MHz spectrometer.

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction using appropriate NMR processing software. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and convenient method.

    • KBr Pellet: The sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹). For indole derivatives, characteristic peaks include the N-H stretch (around 3400 cm⁻¹) and aromatic C-H and C=C stretching vibrations[4]. Thiophene derivatives show characteristic ring and C-H vibrations as well[5].

Mass Spectrometry (MS)

  • Instrumentation: An Electron Ionization (EI) mass spectrometer is often used for initial characterization. High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) is used for accurate mass determination.

  • Sample Introduction: The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition: In EI-MS, the sample is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and fragment ions are detected. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (approximately 199 for C₁₂H₉NS)[1].

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (1H, 13C, COSY, etc.) - Molecular Structure Purification->NMR Interpretation Combined Data Analysis MS->Interpretation IR->Interpretation NMR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Without the actual experimental data for this compound, a detailed analysis and presentation in tabular format are not possible. Researchers synthesizing this compound are encouraged to perform the analyses as described in the protocols above to obtain the necessary data for its complete structural elucidation and characterization.

References

An In-depth Technical Guide to 6-Thiophen-2-yl-1H-indole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 6-thiophen-2-yl-1H-indole and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer and antiviral activities. This document details experimental protocols for the synthesis and evaluation of these compounds, presents quantitative biological data in structured tables, and visualizes key signaling pathways and experimental workflows.

Core Structure and Chemical Properties

This compound is a heterocyclic molecule with the chemical formula C₁₂H₉NS. Its structure consists of an indole ring system substituted with a thiophene ring at the 6-position.

Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Weight199.27 g/mol
Molecular FormulaC₁₂H₉NS
IUPAC Name6-(thiophen-2-yl)-1H-indole
CAS Number243972-30-7
AppearanceSolid
XLogP33.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives often involves standard heterocyclic chemistry reactions. A common strategy for creating derivatives is the electrophilic substitution on the indole ring, particularly at the 3-position.

General Synthesis of Bis(indolyl)methane Derivatives

A prevalent class of derivatives are the bis(indolyl)methanes, which can be synthesized through the condensation of 2-(thiophen-2-yl)-1H-indole with various aldehydes.

Experimental Protocol: Synthesis of 3,3'-(Phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole)

This protocol is adapted from the synthesis of similar bis(indolyl)methane structures.

  • Reaction Setup: In a round-bottom flask, dissolve 2-(thiophen-2-yl)-1H-indole (2 mmol) in a suitable solvent such as ethanol or dichloromethane.

  • Addition of Aldehyde: Add benzaldehyde (1 mmol) to the solution.

  • Catalyst Addition: Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., silicagel-supported sulfuric acid (SSA), InCl₃, or I₂) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or under gentle heating for a period ranging from 30 minutes to a few hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired bis(indolyl)methane derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in oncology and virology.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of this compound derivatives. Bis(indolyl)methane derivatives, in particular, have shown promising activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of Bis(indolyl)methane Derivatives

The following table summarizes the in vitro anticancer activity of selected 3,3'-(arylmethylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives against the HCT-116 human colon cancer cell line.

Compound IDAryl SubstituentIC₅₀ (µM) against HCT-116[2]
4a Phenyl10.5 ± 0.07
4c 4-Chlorophenyl11.9 ± 0.05
4g 4-Nitrophenyl7.1 ± 0.07

These compounds have been shown to induce cell cycle arrest at the S and G2/M phases and modulate the expression of microRNAs involved in cancer progression. Specifically, they upregulate tumor-suppressive miRNAs (miR-30c, miR-107) and downregulate oncogenic miRNAs (miR-25), as well as oncogenes like IL-6 and c-Myc[2].

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Indole Derivatives

Many indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indole Indole Derivative (e.g., this compound derivative) Indole->PI3K Inhibits Indole->Akt Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method for analyzing the cell cycle distribution of cancer cells treated with this compound derivatives.

  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting: Collect both floating and adherent cells. Wash with phosphate-buffered saline (PBS) and centrifuge.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Derivatives of 2-(thiophen-2-yl)-1H-indole have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.

Quantitative Data: HIV-1 Reverse Transcriptase Inhibition

The following table presents the in vitro inhibitory activity of selected 2-(thiophen-2-yl)-1H-indole derivatives against HIV-1 RT.

Compound IDStructureIC₅₀ (nM) against HIV-1 RT[3]
7b α-hydroxyphosphonate adduct7.48
8a Ethylene derivative4.55
8b Ethylene derivative2.93
9a Not specified4.09
12 Thioaldehyde derivative3.54
Efavirenz (Reference Drug)6.03

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a non-radioactive method for assessing the inhibitory activity of compounds against HIV-1 RT.

  • Reaction Plate Setup: In a 96-well plate, add the reaction buffer containing the template-primer, dNTPs, and the test compound at various concentrations.

  • Enzyme Addition: Add a known amount of recombinant HIV-1 RT to each well to initiate the reverse transcription reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

  • Detection: Stop the reaction and detect the newly synthesized DNA using a colorimetric method. This often involves the incorporation of labeled nucleotides (e.g., biotin-dUTP and digoxigenin-dUTP) during the reaction. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated digoxigenin is detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), which then reacts with a chromogenic substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Workflows

Systematic workflows are essential in drug discovery for the efficient identification and characterization of lead compounds.

Workflow Diagram: High-Throughput Screening for Anticancer Compounds

HTS_Workflow Start Compound Library (Indole Derivatives) PrimaryScreen Primary Screen (Single High Concentration) Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse LeadSelection Lead Compound Selection DoseResponse->LeadSelection SecondaryAssays Secondary Assays (e.g., Cell Cycle, Apoptosis) LeadSelection->SecondaryAssays Mechanism Mechanism of Action Studies SecondaryAssays->Mechanism End Preclinical Development Mechanism->End

A generalized workflow for high-throughput screening of anticancer compounds.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating potent and diverse biological activities. The synthetic accessibility of this core allows for the generation of large libraries of compounds for screening. The promising anticancer and anti-HIV activities, coupled with the potential to modulate key signaling pathways, make this class of compounds a fertile ground for further drug discovery and development efforts. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and its derivatives.

References

Preliminary Biological Screening of Thiophen-yl-Indole Scaffolds: A Technical Guide Focused on 2-(Thiophen-2-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The convergence of indole and thiophene moieties in a single molecular framework presents a compelling strategy in medicinal chemistry. Both heterocycles are well-established pharmacophores, contributing to the biological activity of a wide array of natural products and synthetic drugs. The thiophen-yl-indole scaffold, therefore, represents a promising area for the discovery of novel therapeutic agents. While the specific biological activities of 6-thiophen-2-yl-1H-indole are not extensively documented in publicly available literature, this technical guide provides a comprehensive overview of the preliminary biological screening of its structural isomer, 2-(thiophen-2-yl)-1H-indole, and its derivatives. The insights gleaned from these closely related compounds offer a valuable starting point for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class. This document details the synthesis, anticancer activity, and mechanism of action of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, providing a robust foundation for future research into related structures, including this compound.

Synthesis of (Methylene)bis(2-thiophen-2-yl)-1H-indole Derivatives

A plausible synthetic route for the creation of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives involves the reaction of 2-(thiophen-2-yl)-1H-indole with various aldehydes.[1][2] This reaction is often catalyzed by an acid.

Experimental Protocol: General Synthesis of (Methylene)bis(2-thiophen-2-yl)-1H-indole) Derivatives [1][2]

  • A mixture of 2-(thiophen-2-yl)-1H-indole (2 mmol) and a selected aldehyde (1 mmol) is prepared.

  • A catalytic amount of silica sulfuric acid (SSA) is added to the mixture.

  • The reaction mixture is stirred under solvent-free conditions or in a suitable solvent such as ethanol.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve filtration if the product precipitates, or extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR and 13C NMR.

Synthesis_Pathway cluster_reactants Reactants indole 2-(Thiophen-2-yl)-1H-indole (2 equiv.) catalyst Silica Sulfuric Acid (cat.) aldehyde Aldehyde (1 equiv.) intermediate Intermediate [A] catalyst->intermediate + H+ product (Methylene)bis(2-thiophen-2-yl)-1H-indole) Derivative intermediate->product + 2-(Thiophen-2-yl)-1H-indole - H2O

Plausible mechanism for the synthesis of (methylene)bis(2-(thiophen-2-yl)-1H-indole).

Anticancer Activity Screening

Derivatives of the 2-(thiophen-2-yl)-1H-indole scaffold have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Notably, several (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have demonstrated selective cytotoxicity against the HCT-116 human colon carcinoma cell line.[1][3]

Data Presentation: Cytotoxicity of 2-(Thiophen-2-yl)-1H-indole Derivatives against HCT-116 Cells

The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized in the table below.

Compound IDDerivative Structure (Substitution on Methylene Bridge)IC50 (µM/ml) against HCT-116[1][3]
4g 4-Chlorophenyl7.1 ± 0.07
4a Phenyl10.5 ± 0.07
4c 4-Methoxyphenyl11.9 ± 0.05

Data represents the mean ± standard deviation of three independent experiments.

Experimental Protocol: MTT Assay for Cytotoxicity[4][5][6]
  • Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of approximately 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/ml) is added to each well. The plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Start seed_cells Seed HCT-116 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals in DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance (492 nm or 570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate % viability and determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental workflow for in vitro anticancer activity screening using the MTT assay.

Mechanism of Action

Further investigations into the mechanism of action of the active 2-(thiophen-2-yl)-1H-indole derivatives in HCT-116 cells have revealed their ability to induce cell cycle arrest and modulate key signaling pathways involved in cancer progression.[1][3]

Cell Cycle Analysis

Flow cytometry analysis has shown that treatment with these compounds leads to an accumulation of cells in the S and G2/M phases of the cell cycle, indicating an inhibition of cell cycle progression at these checkpoints.[1]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [4][5]

  • Cell Treatment: HCT-116 cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

  • Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Signaling Pathway Modulation

The anticancer effects of these derivatives are associated with the modulation of a signaling pathway involving the downregulation of oncogenic microRNA (miR-25) and key proteins such as Interleukin-6 (IL-6) and c-Myc.[1][3] The downregulation of these oncogenic markers contributes to the observed cell cycle arrest and inhibition of cancer cell proliferation.

Signaling_Pathway cluster_markers Oncogenic Markers compound 2-(Thiophen-2-yl)-1H-indole Derivative miR25 miR-25 compound->miR25 downregulates IL6 IL-6 compound->IL6 downregulates cMyc c-Myc compound->cMyc downregulates proliferation Cell Proliferation miR25->proliferation IL6->proliferation cell_cycle Cell Cycle Progression cMyc->cell_cycle cell_cycle->proliferation

Proposed signaling pathway modulation by 2-(thiophen-2-yl)-1H-indole derivatives.

Discussion and Future Perspectives

The preliminary biological screening of 2-(thiophen-2-yl)-1H-indole derivatives has revealed promising anticancer activity, particularly against colon cancer cells. The observed mechanism of action, involving cell cycle arrest and downregulation of key oncogenic markers, provides a strong rationale for further development of this scaffold.

While direct experimental data for this compound is currently unavailable, the potent activity of its isomer suggests that the 6-substituted analogue may also possess valuable biological properties. The electronic and steric differences between the 2- and 6-positions on the indole ring will likely influence the compound's interaction with biological targets, potentially leading to a different activity profile.

Future research should focus on the direct synthesis and comprehensive biological screening of this compound. This should include not only anticancer assays but also screening for antimicrobial and anti-inflammatory activities, given the known properties of both indole and thiophene heterocycles. A thorough investigation of its mechanism of action and potential molecular targets will be crucial for its development as a therapeutic lead.

This technical guide has summarized the available preliminary biological screening data for derivatives of the 2-(thiophen-2-yl)-1H-indole scaffold. The significant in vitro anticancer activity against HCT-116 colon cancer cells, coupled with a defined mechanism of action involving cell cycle arrest and modulation of the miR-25/IL-6/c-Myc signaling pathway, highlights the therapeutic potential of this chemical class. These findings provide a strong impetus for the synthesis and detailed biological evaluation of the this compound isomer, which remains a promising yet underexplored candidate for drug discovery.

References

Potential Therapeutic Areas for 6-Thiophen-2-yl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The hybrid scaffold of 6-thiophen-2-yl-1H-indole, which integrates both thiophene and indole moieties, represents a promising area of investigation for novel therapeutic agents. While specific data on the this compound isomer is limited, extensive research into structurally related thiophene-indole compounds has revealed significant potential in several key therapeutic areas, most notably in oncology and infectious diseases. This technical guide provides a comprehensive overview of these potential applications, supported by quantitative data from analogous compounds, detailed experimental protocols for validation, and visual representations of proposed mechanisms of action.

Anticancer Activity

Thiophene-indole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, with a particular emphasis on colorectal carcinoma. The primary proposed mechanism of action involves the induction of cell cycle arrest, a critical pathway for controlling cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative 2-(thiophen-2-yl)-1H-indole derivatives against the human colorectal carcinoma cell line, HCT-116.

Compound IDStructureIC50 (µM) against HCT-116 CellsReference
4g 3,3'-((4-(dimethylamino)phenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)7.1 ± 0.07[1][2]
4a 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole)10.5 ± 0.07[1][2]
4c 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)11.9 ± 0.05[1][2]
Doxorubicin Standard of CareNot explicitly stated, used as a positive control.[1]
Proposed Signaling Pathway

The anticancer activity of these derivatives is believed to be mediated through the induction of cell cycle arrest at the S and G2/M phases. This is accompanied by the upregulation of tumor suppressor microRNAs (miR-30C and miR-107) and the downregulation of oncogenic miR-25, Interleukin-6 (IL-6), and c-Myc levels.[1][2] This suggests a potential interaction with DNA synthesis and cell cycle regulatory pathways.

anticancer_pathway Thiophene-Indole_Derivative Thiophene-Indole Derivative DNA_Interaction Interaction with DNA or Blockade of DNA Synthesis Thiophene-Indole_Derivative->DNA_Interaction Tumor_Suppressor_miRNAs Upregulation of miR-30C & miR-107 Thiophene-Indole_Derivative->Tumor_Suppressor_miRNAs Oncogenic_Factors Downregulation of miR-25, IL-6, c-Myc Thiophene-Indole_Derivative->Oncogenic_Factors Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M Phase) DNA_Interaction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Tumor_Suppressor_miRNAs->Cell_Cycle_Arrest Oncogenic_Factors->Cell_Cycle_Arrest

Proposed anticancer signaling pathway for thiophene-indole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • HCT-116 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene-indole derivatives and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed HCT-116 cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add thiophene-indole derivatives Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Dissolve formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance antimicrobial_pathway Thiophene-Indole_Hybrid Thiophene-Indole Hybrid Pyruvate_Kinase Bacterial Pyruvate Kinase Thiophene-Indole_Hybrid->Pyruvate_Kinase Glycolysis_Inhibition Inhibition of Glycolysis Pyruvate_Kinase->Glycolysis_Inhibition ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death mic_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial dilution of compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate_16_20h Incubate at 37°C for 16-20h Inoculate_Plate->Incubate_16_20h Read_MIC Determine MIC by visual inspection Incubate_16_20h->Read_MIC

References

Methodological & Application

Application Notes and Protocols for the Purification of 6-Thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Thiophen-2-yl-1H-indole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both indole and thiophene moieties in pharmacologically active molecules.[1][2] The indole nucleus is a core structure in numerous natural products and synthetic drugs with a wide range of biological activities.[1][3] Similarly, thiophene and its derivatives are recognized as privileged structures in medicinal chemistry, present in several FDA-approved drugs.[2] The synthesis of such hybrid molecules often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, robust purification techniques are essential to obtain high-purity this compound for subsequent biological evaluation and development.

This document provides detailed application notes and protocols for the purification of this compound, focusing on column chromatography, with additional guidance on recrystallization and extraction techniques.

Data Presentation

Effective purification is critical to isolate the target compound from potential impurities. The choice of purification technique and specific conditions can significantly impact the final purity and overall yield. The following tables summarize representative data for the purification of this compound using column chromatography and potential outcomes of recrystallization trials.

Table 1: Representative Data for Column Chromatography Purification of this compound

ParameterCondition/ValueSource/Comment
Stationary Phase Silica Gel (230-400 mesh)Standard choice for indole derivatives.
Mobile Phase Gradient of Ethyl Acetate in HexaneA common and effective eluent system.[4]
Initial Eluent 2% Ethyl Acetate in HexaneTo elute non-polar impurities.
Final Eluent 20% Ethyl Acetate in HexaneTo elute the target compound.
Crude Sample Load 1 gRepresentative loading for a medium-sized column.
Purified Yield 750 mg (75%)Illustrative yield after chromatography.
Purity (Post-Column) >98% (by HPLC)Typical purity achievable with this method.[5]
Rf of Target Compound ~0.3 (in 10% EtOAc/Hexane)Optimal Rf for good separation on a column.[4]

Table 2: Illustrative Recrystallization Solvent Screening for this compound

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingEstimated RecoveryPurity Improvement
Ethanol SolubleVery SolublePoorLowMinor
Methanol SolubleVery SolublePoorLowMinor
Hexane InsolubleSparingly SolubleGoodModerateGood
Ethyl Acetate/Hexane Sparingly SolubleSolubleExcellentHighExcellent
Dichloromethane SolubleVery SolublePoorLowMinor
Toluene Sparingly SolubleSolubleGoodModerateGood

Experimental Protocols

The following protocols provide detailed methodologies for the purification of this compound.

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel column chromatography. Optimization of the solvent gradient may be required based on the specific impurity profile of the crude material, as determined by Thin-Layer Chromatography (TLC).

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%) to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.3.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • For compounds with poor solubility, a dry loading technique is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[4]

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system (e.g., 2% ethyl acetate in hexane) to remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 2% to 20% ethyl acetate in hexane.

    • Collect fractions of a consistent volume throughout the elution process.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting:

  • Compound Degradation: Indole derivatives can be sensitive to acidic silica gel.[4] If degradation is observed (streaking or new spots on TLC), consider using silica gel deactivated with triethylamine (1-3% in the eluent) or an alternative stationary phase like alumina.[4]

  • Poor Separation: If the target compound co-elutes with impurities, optimize the solvent system with different solvent combinations or employ a shallower gradient.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Materials:

  • Crude this compound

  • A selection of solvents for screening (e.g., ethyl acetate, hexane, ethanol, toluene)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Ice bath

Procedure:

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethyl acetate/hexane) can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to completely dissolve the compound.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum.

Protocol 3: Liquid-Liquid Extraction

Liquid-liquid extraction can be used as a preliminary purification step to remove highly polar or non-polar impurities from the crude product before further purification by chromatography or recrystallization. The choice of solvents will depend on the nature of the impurities.

Materials:

  • Crude this compound

  • A pair of immiscible solvents (e.g., ethyl acetate and water, or dichloromethane and water)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution:

    • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of an immiscible aqueous phase (e.g., water, dilute acid, or dilute base, depending on the nature of the impurities to be removed).

    • Shake the funnel vigorously, venting periodically.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the washing step as necessary.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to yield the partially purified product.

Visualizations

The following diagrams illustrate the general workflow for the purification of this compound and a conceptual representation of the column chromatography process.

G cluster_0 Purification Workflow for this compound crude Crude Synthetic Product extraction Liquid-Liquid Extraction (Optional) crude->extraction Initial Cleanup chromatography Column Chromatography crude->chromatography Direct Purification extraction->chromatography Major Purification Step recrystallization Recrystallization chromatography->recrystallization Final Polishing pure Pure this compound chromatography->pure recrystallization->pure analysis Purity Analysis (HPLC, NMR) pure->analysis Characterization

Caption: General purification workflow.

G cluster_1 Column Chromatography Process column Column Packing (Silica Gel) Sample Loading (Crude Mixture) Elution with Mobile Phase Gradient Fraction Collection TLC Analysis of Fractions Combine Pure Fractions Solvent Evaporation column:f0->column:f1 column:f1->column:f2 column:f2->column:f3 column:f3->column:f4 column:f4->column:f5 column:f5->column:f6 end Purified Compound column:f6->end start Start start->column:f0

Caption: Conceptual diagram of column chromatography.

References

Application Notes and Protocols for the Analytical Characterization of 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 6-thiophen-2-yl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and UV-Vis Spectroscopy are presented. This document is intended to guide researchers in the comprehensive characterization of this and structurally related molecules.

Introduction

This compound belongs to the diverse family of indole derivatives, which are core structures in numerous biologically active compounds. The conjugation of the indole and thiophene rings suggests potential for unique pharmacological properties, making rigorous analytical characterization essential for its development as a potential therapeutic agent. Accurate determination of its chemical structure, purity, and physicochemical properties is a critical step in the drug discovery and development pipeline. The following sections detail the experimental procedures and expected results for the comprehensive analysis of this compound.

Physicochemical Properties

A summary of key physicochemical properties is essential for method development.

PropertyValueMethod
Molecular Formula C₁₂H₉NSMass Spectrometry
Molecular Weight 199.27 g/mol Mass Spectrometry
CAS Number 243972-30-7-

Analytical Methods and Protocols

A combination of spectroscopic and chromatographic techniques is required for the full characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are necessary for the complete assignment of the molecular structure.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound based on the analysis of structurally similar indole and thiophene derivatives. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.2br s-N-H (Indole)
~7.8d~8.4H-4
~7.7s-H-7
~7.6dd~5.1, 1.1H-5' (Thiophene)
~7.5t~2.9H-2
~7.4dd~3.6, 1.1H-3' (Thiophene)
~7.3dd~8.4, 1.7H-5
~7.1dd~5.1, 3.6H-4' (Thiophene)
~6.5t~2.2H-3

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~145.0C-2' (Thiophene)
~136.5C-7a
~131.0C-6
~128.8C-5' (Thiophene)
~128.0C-2
~125.0C-3' (Thiophene)
~124.0C-4' (Thiophene)
~121.5C-4
~119.0C-5
~111.5C-7
~101.0C-3
~100.0C-3a

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 or more for good signal-to-noise.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more.

  • Data Analysis:

    • Process the raw data (FID) using Fourier transformation.

    • Perform phase and baseline correction.

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum and assign chemical shifts (δ) in ppm.

    • Assign chemical shifts for all peaks in the ¹³C spectrum.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all protons and carbons.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight and assessing the purity of the compound.

Table 3: Representative LC-MS Parameters

ParameterValue
Instrumentation HPLC system coupled to a mass spectrometer
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Scan Range (m/z) 50 - 500
Expected [M+H]⁺ 200.05

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Method Setup: Program the LC-MS system with the parameters outlined in Table 3.

  • Injection: Inject 1-5 µL of the sample solution.

  • Data Analysis:

    • Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (m/z 200.05).

    • Confirm that the measured mass corresponds to the calculated exact mass of the compound.

    • Analyze the total ion chromatogram (TIC) and UV chromatogram to assess purity.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification

HPLC with UV detection is the primary method for assessing the purity of the compound and for quantitative analysis.

Table 4: Representative HPLC-UV Parameters

ParameterValue
Instrumentation HPLC system with UV-Vis detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~280 nm (or determined λmax)
Injection Volume 10 µL

Experimental Protocol: HPLC-UV Purity Assessment

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute as necessary for analysis.

  • Method Setup: Set up the HPLC system according to the parameters in Table 4.

  • Analysis: Inject a blank (acetonitrile), followed by the sample solution.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC detection.

Table 5: Expected UV-Vis Spectral Data

Solventλmax (nm)
Methanol~230, ~280
Acetonitrile~230, ~280

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of this compound in a UV-transparent solvent such as methanol or acetonitrile.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use the solvent as a blank to zero the instrument.

    • Scan the sample from 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualizations

Analytical_Workflow cluster_synthesis Compound Synthesis cluster_characterization Structural Characterization & Purity cluster_development Drug Development synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Structure Confirmation ms LC-MS (Molecular Weight) synthesis->ms MW Verification hplc HPLC-UV (Purity) synthesis->hplc Purity Assessment biological_assay Biological Assays nmr->biological_assay ms->biological_assay hplc->biological_assay uv_vis UV-Vis Spectroscopy (λmax) uv_vis->hplc Set λ for detection formulation Formulation Studies biological_assay->formulation

Caption: Analytical workflow for compound characterization.

Conclusion

The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of NMR for structural elucidation, LC-MS for molecular weight confirmation, HPLC-UV for purity assessment, and UV-Vis spectroscopy for determining optical properties ensures a thorough understanding of the compound's chemical identity and quality. These protocols are essential for advancing the study of this and related compounds in a drug discovery and development setting.

Application Notes and Protocols for 6-thiophen-2-yl-1H-indole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-thiophen-2-yl-1H-indole is a heterocyclic building block of significant interest in the fields of organic synthesis and medicinal chemistry. This bifunctional scaffold, incorporating both an indole and a thiophene moiety, serves as a versatile precursor for the synthesis of a wide range of complex organic molecules. The indole nucleus is a prevalent feature in numerous natural products and pharmaceuticals, while the thiophene ring is a well-established pharmacophore known to enhance the biological activity of various compounds.[1][2] The strategic combination of these two heterocycles in this compound provides a unique framework for the development of novel therapeutic agents and functional materials.

Derivatives of thiophene-indoles have demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[3][4] Notably, these compounds have been shown to induce cell cycle arrest and modulate key signaling pathways implicated in cancer progression, such as the inhibition of tubulin polymerization and the modulation of kinase activity.[2][5][6] This document provides detailed application notes and experimental protocols for the use of this compound as a building block in organic synthesis, with a focus on the generation of bioactive molecules.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a key intermediate for the construction of more complex molecular architectures, particularly through carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, enabling the linkage of the this compound core to various aryl and heteroaryl partners.

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-1H-indole with 2-thiopheneboronic acid. This reaction provides a direct and high-yielding route to the target molecule.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 5-(thiophen-2-yl)-1H-indazoles, a close structural analog of this compound, via Suzuki-Miyaura cross-coupling. These conditions can serve as a starting point for the optimization of the synthesis of this compound.[7]

EntrySubstrate (Indazole)ProductCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
15-Bromo-1H-indazole5-(Thiophen-2-yl)-1H-indazolePd(dppf)Cl₂ (10)K₂CO₃DME/H₂O275[7]
25-Bromo-1-methyl-1H-indazole1-Methyl-5-(thiophen-2-yl)-1H-indazolePd(dppf)Cl₂ (10)K₂CO₃DME/H₂O280[7]
35-Bromo-1-ethyl-1H-indazole1-Ethyl-5-(thiophen-2-yl)-1H-indazolePd(dppf)Cl₂ (10)K₂CO₃DME/H₂O278[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of 5-(thiophen-2-yl)-1H-indazoles and should be optimized for the specific substrates.[7]

Materials:

  • 6-Bromo-1H-indole

  • 2-Thiopheneboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add 6-bromo-1H-indole (1.0 mmol), 2-thiopheneboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DME (10 mL) and a solution of K₂CO₃ (2.0 mmol) in water (2.5 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Expected spectroscopic data for a similar 6-substituted indole derivative, 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-indole, shows characteristic aromatic proton signals in the range of δ 6.7-7.8 ppm in the ¹H NMR spectrum and aromatic carbon signals between δ 102-154 ppm in the ¹³C NMR spectrum.[1]

Biological Activities and Signaling Pathways

Derivatives of this compound have shown significant potential as anticancer agents by targeting various cellular processes and signaling pathways.

Anticancer Activity via Cell Cycle Arrest

Certain 2-(thiophen-2-yl)-1H-indole derivatives have been found to exhibit potent anticancer activity against human colon cancer cells (HCT-116) by inducing cell cycle arrest at the S and G2/M phases.[2] This is accompanied by the downregulation of oncogenic microRNAs and signaling molecules.

cell_cycle_arrest Thiophene-Indole Derivative Thiophene-Indole Derivative DNA_Interaction Interaction with DNA or Blockage of DNA Synthesis Thiophene-Indole Derivative->DNA_Interaction Cell_Cycle_Arrest S and G2/M Phase Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Oncogenic_Markers Downregulation of: - miR-25 - IL-6 - C-Myc Cell_Cycle_Arrest->Oncogenic_Markers

Proposed mechanism of anticancer activity.[2]
Inhibition of Tubulin Polymerization

Thienopyridine indole derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine-binding site.[6] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

tubulin_inhibition Thienopyridine-Indole Thienopyridine-Indole Colchicine_Site Colchicine-Binding Site Thienopyridine-Indole->Colchicine_Site Tubulin α/β-Tubulin Heterodimers Polymerization_Inhibition Inhibition of Microtubule Polymerization Colchicine_Site->Polymerization_Inhibition Mitotic_Arrest G2/M Phase Arrest Polymerization_Inhibition->Mitotic_Arrest Apoptosis Cancer Cell Apoptosis Mitotic_Arrest->Apoptosis

Inhibition of tubulin polymerization.[6]
Dual Kinase Inhibition: EGFR and VEGFR-2

Indole-based compounds are known to target multiple protein kinases involved in cancer progression.[5] Thiazolyl-indole-2-carboxamide derivatives have shown potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.

kinase_inhibition Thiazolyl-Indole Derivative Thiazolyl-Indole Derivative EGFR EGFR Thiazolyl-Indole Derivative->EGFR inhibits VEGFR2 VEGFR-2 Thiazolyl-Indole Derivative->VEGFR2 inhibits Proliferation Tumor Cell Proliferation EGFR->Proliferation Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis

Dual inhibition of EGFR and VEGFR-2.[5]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a gateway to a diverse range of complex heterocyclic compounds. Its utility is particularly evident in the synthesis of novel drug candidates with potent anticancer activities. The experimental protocols and biological insights provided in this document are intended to facilitate further research and development in this promising area of medicinal chemistry. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, will continue to unlock the full potential of this important scaffold in the discovery of new therapeutic agents.

References

Application Notes: 6-Thiophen-2-yl-1H-indole and its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. When functionalized with a thiophene ring, these molecules, such as 6-thiophen-2-yl-1H-indole and its isomers, have emerged as a promising class of agents in anticancer drug discovery. Their mechanism of action often involves the disruption of critical cellular processes required for cancer cell proliferation and survival, including microtubule dynamics and cell cycle regulation. These application notes provide an overview of the anticancer potential of this class of compounds, focusing on key data from close analogs and detailing relevant experimental protocols.

While specific data for this compound is limited in publicly available literature, research on closely related isomers, such as 6-thiophen-3-yl and 2-thiophen-2-yl substituted indoles, provides valuable insights into the potential efficacy and mechanism of action of this chemical series.

Anticancer Activity and Mechanism of Action

Thiophenyl-substituted indoles have demonstrated potent antiproliferative activity against a range of cancer cell lines. The primary mechanisms contributing to their anticancer effects include the inhibition of tubulin polymerization and the induction of cell cycle arrest.

Tubulin Polymerization Inhibition: Certain thiophenyl-indole derivatives act as microtubule-destabilizing agents. By binding to tubulin, they prevent its polymerization into microtubules. This disruption of the microtubule network is critical during mitosis, as it leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death). A notable analog, a 3-arylthio-1H-indole bearing a 6-thiophen-3-yl group, has shown potent inhibition of tubulin polymerization.[1][2] The structural similarity to this compound suggests a comparable mechanism may be at play.

Cell Cycle Arrest and Modulation of MicroRNAs: Derivatives of 2-(thiophen-2-yl)-1H-indole have been shown to induce cell cycle arrest at the S and G2/M phases in human colon cancer cells (HCT-116).[3][4] This arrest is accompanied by the upregulation of tumor-suppressing microRNAs (miR-30C and miR-107) and the downregulation of oncogenic markers such as miR-25, IL-6, and C-Myc.[3][4] This indicates that these compounds can modulate key signaling pathways that control cell proliferation and survival.

Data Presentation: Anticancer Activity of Thiophenyl-Indole Analogs

The following tables summarize the in vitro anticancer activity of various thiophenyl-indole analogs against different cancer cell lines.

Table 1: Antiproliferative Activity of 3-Arylthio-1H-indole Analogs

Compound/AnalogCancer Cell LineAssayIC50Reference CompoundReference IC50
3-(3,4,5-trimethoxyphenylthio)-6-thiophen-3-yl-1H-indoleMCF-7 (Breast)MTT4.5 nMCombretastatin A-4 (CA-4)13 nM
3-(3,4,5-trimethoxyphenylthio)-7-thiophen-2-yl-1H-indoleMCF-7 (Breast)MTT29 nMCombretastatin A-4 (CA-4)13 nM

Data sourced from a study on 3-arylthio-1H-indoles.[1][2]

Table 2: Tubulin Polymerization Inhibition by 3-Arylthio-1H-indole Analogs

Compound/AnalogAssayIC50Reference CompoundReference IC50
3-(3,4,5-trimethoxyphenylthio)-6-thiophen-3-yl-1H-indoleTubulin Polymerization0.58 µMCombretastatin A-4 (CA-4)1.0 µM
3-(3,4,5-trimethoxyphenylthio)-7-thiophen-2-yl-1H-indoleTubulin Polymerization0.57 µMCombretastatin A-4 (CA-4)1.0 µM

Data sourced from a study on 3-arylthio-1H-indoles.[1][2]

Table 3: Antiproliferative Activity of (Methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivatives

Compound/AnalogCancer Cell LineAssayIC50 (µM/ml)
Compound 4gHCT-116 (Colon)Not Specified7.1 ± 0.07
Compound 4aHCT-116 (Colon)Not Specified10.5 ± 0.07
Compound 4cHCT-116 (Colon)Not Specified11.9 ± 0.05

Data sourced from a study on 2-(thiophen-2-yl)-1H-indole derivatives.[3][4]

Visualizations

G cluster_0 Experimental Workflow for Anticancer Evaluation A Synthesis of This compound analogs B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C IC50 Determination in Multiple Cancer Cell Lines B->C D Mechanism of Action Studies C->D H In Vivo Efficacy Studies (Xenograft Models) C->H E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V Staining) D->F G Tubulin Polymerization Assay D->G

Caption: Workflow for evaluating the anticancer properties of thiophenyl-indole compounds.

G cluster_1 Proposed Signaling Pathway for Thiophenyl-Indole Analogs Compound This compound Analog Tubulin Tubulin Dimers Compound->Tubulin Inhibition miRNA Modulation of miRNAs (e.g., ↓miR-25, ↑miR-30C) Compound->miRNA Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Oncogenes ↓ Oncogenes (e.g., C-Myc) miRNA->Oncogenes Regulation Oncogenes->Apoptosis

References

Application Notes and Protocols for Cellular Assays of 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-thiophen-2-yl-1H-indole is a heterocyclic compound featuring a thiophene ring fused to an indole scaffold. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related indole and thiophene derivatives, including anticancer properties. Derivatives of 2-(thiophen-2-yl)-1H-indole have demonstrated potential as anticancer agents by inducing cell cycle arrest and modulating microRNA expression in cancer cell lines such as human colorectal carcinoma (HCT-116). These findings suggest that this compound may also possess antiproliferative and pro-apoptotic activities, making it a candidate for further investigation in oncology drug discovery.

These application notes provide a comprehensive guide for developing and executing a panel of cellular assays to characterize the biological effects of this compound. The protocols detailed herein are designed to assess its impact on cancer cell viability, cell cycle progression, and apoptosis, as well as to probe its potential mechanism of action by examining key signaling pathways.

Compound Handling and Preparation

Solubility and Stability: While specific quantitative solubility data for this compound is not readily available, based on the properties of similar thiophene-indole compounds, it is anticipated to be soluble in dimethyl sulfoxide (DMSO). Indole derivatives in aqueous solutions, such as cell culture media, may be susceptible to degradation over time, particularly when exposed to light and elevated temperatures.

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Working Solution Preparation: For cellular experiments, dilute the DMSO stock solution to the desired final concentrations in a complete cell culture medium immediately before use. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Untreated)1.25 ± 0.08100
0 (Vehicle Control)1.23 ± 0.0798.4
11.15 ± 0.0692.0
50.98 ± 0.0578.4
100.75 ± 0.0460.0
250.45 ± 0.0336.0
500.20 ± 0.0216.0
1000.10 ± 0.018.0

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Experimental Protocol:

  • Cell Seeding: Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.2 ± 2.530.1 ± 1.814.7 ± 1.2
0.5x IC₅₀53.8 ± 2.128.5 ± 1.517.7 ± 1.3
1x IC₅₀45.3 ± 2.820.2 ± 1.934.5 ± 2.5
2x IC₅₀30.1 ± 3.115.6 ± 2.054.3 ± 3.2

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Cycle Analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.1 ± 1.52.5 ± 0.52.4 ± 0.4
0.5x IC₅₀88.3 ± 2.17.8 ± 1.13.9 ± 0.6
1x IC₅₀65.7 ± 3.525.4 ± 2.88.9 ± 1.3
2x IC₅₀30.2 ± 4.255.1 ± 4.514.7 ± 2.1

Western Blot Analysis for Cell Cycle and Signaling Proteins

This technique is used to detect and quantify specific proteins involved in cell cycle regulation and signaling pathways to elucidate the mechanism of action of this compound.

Experimental Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p-Akt, p-ERK, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Data Presentation:

Target ProteinVehicle Control (Relative Expression)1x IC₅₀ Treatment (Relative Expression)
Cyclin B11.002.5 ± 0.3
CDK11.002.2 ± 0.2
p-Akt (Ser473)1.000.4 ± 0.1
p-ERK1/2 (Thr202/Tyr204)1.000.6 ± 0.1
GAPDH1.001.00

Proposed Signaling Pathways

Based on the known activities of similar compounds, this compound may exert its anticancer effects by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

PI3K/Akt Signaling Pathway:

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Compound This compound Compound->PI3K Inhibition Compound->Akt Inhibition

Proposed Inhibition of PI3K/Akt Pathway

MAPK/ERK Signaling Pathway:

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Compound This compound Compound->Raf Inhibition Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Proposed Inhibition of MAPK/ERK Pathway

Application Notes and Protocols for Studying the Mechanism of Action of 6-thiophen-2-yl-1H-indole and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-thiophen-2-yl-1H-indole belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct mechanism of action studies on this compound are not extensively available in public literature, research on structurally similar thiophene-indole hybrids has revealed potent anticancer properties. These analogs have been shown to modulate key cellular processes involved in cancer progression, including cell cycle regulation, microtubule dynamics, and critical signaling pathways.

This document provides a comprehensive overview of the proposed mechanisms of action for compounds structurally related to this compound. It includes a compilation of quantitative data from studies on analogous compounds, detailed protocols for key validation assays, and visual representations of the implicated signaling pathways and experimental workflows. These resources are intended to guide researchers in designing and executing studies to elucidate the specific mechanism of action of this compound and other novel thiophene-indole derivatives.

Data Presentation: Anticancer Activity of Thiophene-Indole Analogs

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative thiophene-indole derivatives against various cancer cell lines and molecular targets. This data provides a comparative baseline for evaluating the potency of new analogs like this compound.

Table 1: Cytotoxic Activity of Thiophene-Indole Derivatives against HCT-116 Human Colorectal Carcinoma Cells [1][2][3]

Compound IDStructureIC50 (µM)
4a 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole)10.5 ± 0.07
4c 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)11.9 ± 0.05
4g 3,3'-((4-(dimethylamino)phenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)7.1 ± 0.07
Doxorubicin Standard of CareNot explicitly stated

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of 3-Arylthio-1H-indoles [4]

Compound (R position)Cell LineAntiproliferative IC50 (nM)Tubulin Polymerization IC50 (µM)
6-thiophen-3-yl MCF-74.50.58
7-thiophen-2-yl MCF-7290.57
Combretastatin A-4 (CA-4) MCF-7131.0

Table 3: Dual EGFR/SRC Kinase Inhibitory Activity of a Novel Indole Derivative [5]

Compound IDTarget KinaseIC50 (µM)
16 EGFR1.026
16 SRC Kinase0.002
Osimertinib EGFRPotent (exact value not stated)
Dasatinib SRC KinasePotent (exact value not stated)

Key Proposed Mechanisms of Action and Experimental Protocols

Based on studies of analogous compounds, several key mechanisms of action can be investigated for this compound. Detailed protocols for the essential experiments are provided below.

Induction of Cell Cycle Arrest

Thiophene-indole derivatives have been observed to induce cell cycle arrest, a critical mechanism for controlling cell proliferation.[1] Active derivatives have been shown to cause arrest at the S and G2/M phases of the cell cycle.[2][3]

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HCT-116) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the fluorescence intensity of the PI-stained cells.

Inhibition of Tubulin Polymerization

The indole nucleus is a known pharmacophore that can interfere with microtubule dynamics, a crucial process for cell division.[6] Some thiophene-indole derivatives have shown promising tubulin polymerization inhibitory activity.[4]

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a reaction mixture containing the tubulin solution, GTP (1 mM), and a fluorescence reporter (e.g., DAPI).

  • Assay Procedure:

    • Pipette the reaction mixture into a pre-warmed 96-well plate.

    • Add varying concentrations of this compound, a positive control (e.g., Combretastatin A-4), and a negative control (vehicle) to the wells.

    • Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration.

    • Calculate the rate of polymerization and determine the IC50 value for the inhibition of tubulin polymerization.

Modulation of Cancer-Related Signaling Pathways

Thiophene-indole analogs can influence critical signaling pathways involved in cancer cell survival and proliferation. This includes the PI3K/AKT/mTOR pathway and the EGFR/SRC kinase pathways.[5][7] Furthermore, they can alter the expression of microRNAs that regulate these pathways.[2][3]

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, total AKT, phospho-EGFR, total EGFR, c-Myc) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound.

    • Extract total RNA, including small RNAs, using a suitable kit.

    • Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit.

  • qRT-PCR:

    • Perform real-time PCR using specific primers for the miRNAs of interest (e.g., miR-25, miR-30c, miR-107) and a suitable SYBR Green or TaqMan-based master mix.

    • Use a small nuclear RNA (e.g., U6) as an internal control for normalization.

  • Data Analysis:

    • Calculate the relative expression of the target miRNAs using the ΔΔCt method.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows for studying the mechanism of action of this compound and its analogs.

G cluster_0 Proposed Anticancer Mechanisms of Thiophene-Indole Analogs Compound This compound (and related analogs) Tubulin Tubulin Polymerization Compound->Tubulin Inhibition PI3K PI3K Compound->PI3K Inhibition EGFR_SRC EGFR/SRC Kinases Compound->EGFR_SRC Inhibition miRNA miRNA Expression Compound->miRNA Microtubules Microtubule Dynamics CellCycleArrest Cell Cycle Arrest (S and G2/M Phase) Microtubules->CellCycleArrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Decreased Cell Proliferation & Survival mTOR->Proliferation EGFR_SRC->Proliferation Oncogenes Downregulation of Oncogenes (e.g., c-Myc) miRNA->Oncogenes Apoptosis Apoptosis CellCycleArrest->Apoptosis Oncogenes->Proliferation

Caption: Proposed signaling pathways affected by thiophene-indole analogs.

G cluster_1 Experimental Workflow for MoA Elucidation Start Cancer Cell Lines (e.g., HCT-116, MCF-7) Treatment Treat with This compound Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT/XTT) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot qRT_PCR qRT-PCR (miRNA Expression) Treatment->qRT_PCR TubulinAssay Tubulin Polymerization Assay Treatment->TubulinAssay DataAnalysis Data Analysis and Mechanism Hypothesis Cytotoxicity->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis qRT_PCR->DataAnalysis TubulinAssay->DataAnalysis

Caption: Workflow for investigating the mechanism of action (MoA).

References

Application Notes and Protocols for Evaluating the Biological Activity of 6-Thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential biological activities of 6-thiophen-2-yl-1H-indole. While specific data for this exact molecule is limited in publicly available literature, this document outlines detailed protocols for assessing its anticancer, anti-inflammatory, kinase inhibitory, and antioxidant properties based on established methodologies for closely related indole and thiophene-containing compounds. The provided protocols are robust and can be adapted for the screening and characterization of this novel compound.

Potential Anticancer Activity

Indole and thiophene cores are present in numerous compounds with demonstrated anticancer properties. Derivatives of the isomeric 2-(thiophen-2-yl)-1H-indole have shown selective cytotoxicity against human colon cancer cell lines.[1][2][3][4] Therefore, a primary area of investigation for this compound should be its potential as an anticancer agent.

Data Presentation: Cytotoxicity of a Related Thiophen-yl-Indole Derivative

The following table summarizes the cytotoxic activity of a closely related isomer, a derivative of 2-(thiophen-2-yl)-1H-indole, against the HCT-116 human colon cancer cell line. This data serves as a benchmark for the potential efficacy of this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
4g HCT-116 (Colon)7.1 ± 0.07[2][3]
4a HCT-116 (Colon)10.5 ± 0.07[2][3]
4c HCT-116 (Colon)11.9 ± 0.05[2][3]

Compounds 4a, 4c, and 4g are (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives.[2]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (48h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

This protocol determines the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cells

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Potential Anti-Inflammatory Activity

Thiophene derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory mediators.[6][7]

Experimental Protocol

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell supernatant and mix with Griess Reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Anti_Inflammatory_Signaling Inhibition of Pro-inflammatory Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->ProInflammatory_Genes Compound This compound Compound->Inhibition Inhibition->NFkB

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Kinase Inhibitory Activity

The indole scaffold is a common feature in many kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[8]

Experimental Protocol

This assay quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., VEGFR2, EGFR)

  • Substrate for the kinase

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Luminometer

Protocol:

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and serial dilutions of this compound. Incubate for 1 hour at room temperature.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound.

Kinase_Inhibition_Workflow ADP-Glo™ Kinase Assay Workflow cluster_reaction Kinase Reaction cluster_detection Signal Generation cluster_analysis Analysis setup Combine Kinase, Substrate, ATP, and Inhibitor incubation1 Incubate 1 hour setup->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate 40 min add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate 30-60 min add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Potential Antioxidant Activity

Both indole and thiophene moieties are known to be present in compounds with antioxidant properties.[9][10][11]

Experimental Protocol

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

These protocols provide a solid foundation for the initial biological evaluation of this compound. The results from these assays will help to elucidate its potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 6-thiophen-2-yl-1H-indole. The information is tailored to address common challenges encountered during experimental procedures, particularly focusing on the Suzuki-Miyaura cross-coupling reaction, a primary method for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a 6-halo-1H-indole (typically 6-bromo- or 6-iodo-1H-indole) and a thiophene-2-boronic acid or its corresponding boronate ester.

Q2: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?

A2: Low or no product yield in this coupling reaction can stem from several critical factors. The initial troubleshooting should focus on:

  • Reagent Integrity: Verify the quality and activity of your palladium catalyst, ligands, and base. Ensure the solvent is anhydrous and properly degassed.

  • Boronic Acid Stability: Thiophene-2-boronic acid is known to be susceptible to degradation, particularly through protodeboronation (loss of the boronic acid group).[1] Using fresh or properly stored boronic acid is crucial.

  • Oxygen Contamination: Rigorous exclusion of oxygen is necessary to prevent catalyst deactivation and homocoupling of the boronic acid.[2]

  • Indole N-H Interference: The acidic proton on the indole nitrogen can sometimes interfere with the catalytic cycle. While many protocols work with the unprotected indole, N-protection (e.g., with a Boc or Tosyl group) may improve yields in challenging cases.[3]

Q3: What are common side products in the synthesis of this compound via Suzuki coupling?

A3: Several side products can form, complicating purification and reducing the yield of the desired product. These include:

  • Homocoupling Products: Formation of 2,2'-bithiophene from the coupling of two molecules of thiophene-2-boronic acid. This is often exacerbated by the presence of oxygen.

  • Protodeboronation Product: Formation of unsubstituted indole from the starting 6-halo-1H-indole if the boronic acid degrades before coupling.

  • Dehalogenation Product: Reduction of the 6-halo-1H-indole to indole.

Q4: My this compound product appears to be degrading during silica gel column chromatography. What can I do to prevent this?

A4: Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column. To mitigate this, consider the following:

  • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (typically 1-2% in the eluent system), to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina or Florisil.

  • Rapid Purification: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.

Q5: How can I effectively remove unreacted thiophene-2-boronic acid from my crude product mixture?

A5: Unreacted boronic acid can often be removed with an aqueous workup. Washing the organic layer with a dilute basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) can help to extract the acidic boronic acid into the aqueous phase. If it co-elutes with the product during chromatography, derivatizing the boronic acid to a boronate ester by adding a diol like ethylene glycol can change its polarity, aiding in separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Palladium Catalyst2. Degraded Thiophene-2-boronic Acid3. Inefficient Ligand4. Inappropriate Base or Solvent5. Presence of Oxygen1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage conditions.2. Use fresh thiophene-2-boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).3. Screen different phosphine ligands (e.g., SPhos, XPhos) which are often effective for heteroaryl couplings.[4]4. Optimize the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).5. Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Significant Homocoupling of Thiophene Boronic Acid 1. Presence of Oxygen2. Inappropriate Catalyst System3. Pd(II) Pre-catalyst Reduction Issues1. Improve degassing procedures for solvents and ensure a good inert atmosphere is maintained throughout the reaction.2. Some palladium catalysts are more prone to promoting homocoupling. Consider screening different catalysts.3. If using a Pd(II) source, its reduction to the active Pd(0) species might be inefficient, leading to side reactions. Using a Pd(0) source or a pre-catalyst can circumvent this.
Incomplete Consumption of Starting 6-Halo-1H-Indole 1. Insufficient Catalyst Loading2. Short Reaction Time or Low Temperature3. Catalyst Deactivation1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).2. Extend the reaction time and/or increase the reaction temperature, monitoring for product degradation.3. If the reaction stalls, it may indicate catalyst deactivation. Ensure all reagents and solvents are pure and free of catalyst poisons.
Difficulty in Product Purification 1. Product Degradation on Silica Gel2. Co-elution with Impurities1. Use deactivated silica gel (treated with triethylamine) or an alternative stationary phase like alumina.2. Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider recrystallization as an alternative or final purification step.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-1H-indole with Thiophene-2-boronic Acid

This protocol is a general starting point and may require optimization for specific scales and laboratory conditions.

  • Reagent Preparation:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1H-indole (1.0 equiv.), thiophene-2-boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more modern pre-catalyst like XPhos Pd G3, 1-2 mol%).

  • Reaction Setup:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

    • Add a degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the 6-bromo-1H-indole is typically between 0.1 and 0.2 M.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) to yield this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln Ar-Pd(II)-X R-Pd(II)-X(Ln) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar' R-Pd(II)-R'(Ln) Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Transmetalation Transmetalation Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Product This compound Ar-Pd(II)-Ar'->Product Reductive_Elimination Reductive Elimination Ar-X 6-Halo-1H-indole Ar-X->Ar-Pd(II)-X Ar'-B(OH)2 Thiophene-2-boronic acid + Base Ar'-B(OH)2->Ar-Pd(II)-Ar' Troubleshooting_Workflow start Low or No Yield reagent_check 1. Check Reagent Integrity - Active Catalyst? - Fresh Boronic Acid? - Anhydrous/Degassed Solvents? - Appropriate Base? start->reagent_check atmosphere_check 2. Verify Inert Atmosphere - Proper Degassing? - No Leaks in System? reagent_check->atmosphere_check Reagents OK success Improved Yield reagent_check->success Issue Found & Fixed condition_optimization 3. Optimize Reaction Conditions - Screen Ligands (e.g., SPhos, XPhos) - Vary Solvent/Base Combination - Adjust Temperature atmosphere_check->condition_optimization Atmosphere OK atmosphere_check->success Issue Found & Fixed nh_protection 4. Consider N-H Protection - Add Boc or Tosyl group to indole condition_optimization->nh_protection Optimization Fails condition_optimization->success Optimization Successful nh_protection->success Yield Improves

References

Technical Support Center: Synthesis of 6-Thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-thiophen-2-yl-1H-indole synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and effective methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. The two most common strategies are the Suzuki-Miyaura coupling and the Stille coupling.

  • Suzuki-Miyaura Coupling: This reaction couples a halogenated indole (typically 6-bromo- or 6-iodo-1H-indole) with a thiophene boronic acid or boronic ester derivative in the presence of a palladium catalyst and a base. This method is often preferred due to the commercial availability and lower toxicity of boronic acid reagents.

  • Stille Coupling: This approach involves the reaction of a halogenated indole with an organotin reagent, such as 2-(tributylstannyl)thiophene, catalyzed by a palladium complex.[1][2] While often high-yielding, the toxicity of organotin compounds is a significant drawback.[2]

A less common, but potential route is the Fischer indole synthesis, which would involve the reaction of a substituted phenylhydrazine with a thiophene-containing ketone or aldehyde under acidic conditions.[3][4] However, this method can suffer from harsh conditions and potential side reactions.[3]

Q2: I am experiencing very low yields in my Suzuki-Miyaura coupling of 6-bromo-1H-indole with 2-thiopheneboronic acid. What are the likely causes and how can I improve the yield?

A2: Low yields in Suzuki-Miyaura couplings involving heteroaromatic compounds are a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure that your 6-bromo-1H-indole, 2-thiopheneboronic acid, solvent, and base are pure and anhydrous. Moisture can lead to the decomposition of the boronic acid (protodeboronation) and deactivate the catalyst.[5]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Catalyst Activity: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[5]

Optimization of Reaction Conditions:

  • Ligand Selection: The choice of ligand is critical. For coupling with electron-rich heteroaryl halides like 6-bromo-1H-indole, bulky and electron-rich phosphine ligands are often highly effective. Consider using ligands such as SPhos, XPhos, or RuPhos.[5][6]

  • Base Selection: The base plays a crucial role in activating the boronic acid. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[5][7] The base should be finely powdered to ensure good solubility and reactivity.[8]

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is commonly used. The water can aid in the dissolution of the base and facilitate the transmetalation step.[7]

  • Temperature: Increasing the reaction temperature can sometimes overcome a high activation barrier, but it can also lead to catalyst decomposition and side reactions. Optimization is key.[5]

Q3: I am observing significant amounts of homocoupling of my 2-thiopheneboronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen.

  • Thorough Degassing: Ensure your reaction mixture and solvent are rigorously degassed to remove any residual oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[6]

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Using a well-defined Pd(0) source or an efficient precatalyst can sometimes mitigate this issue.[6]

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding boronic acids.[5]

Q4: My Stille coupling reaction is not proceeding to completion. What can I do?

A4: Incomplete conversion in a Stille coupling can be due to several factors.

  • Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand. For Stille reactions, ligands like P(o-tol)₃ or PPh₃ are commonly used.[9]

  • Solvent: Anhydrous and degassed toluene or DMF are typical solvents for Stille couplings.[1][9]

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step and improve yields, especially with less reactive substrates.[10][11]

  • Purity of Organotin Reagent: Ensure your organotin reagent is pure, as impurities can interfere with the catalytic cycle.

Q5: How can I effectively purify the final this compound product?

A5: Purification of indole derivatives can sometimes be challenging due to their polarity and potential for degradation on silica gel.

  • Column Chromatography: Flash column chromatography is the most common purification method. A gradient elution with a non-polar solvent (e.g., hexanes, cyclohexane) and a polar solvent (e.g., ethyl acetate, dichloromethane) is typically effective.

  • Deactivating Silica Gel: Indoles can be sensitive to the acidic nature of silica gel, leading to streaking or decomposition. To mitigate this, you can use silica gel that has been treated with a small amount of a base like triethylamine (1-2% in the eluent).

  • Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina as the stationary phase.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.[12]

Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on the yield of Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl-heterocyclic compounds, which can be extrapolated to the synthesis of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2.0)Toluene/H₂O100High[6]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DME80Good to High[13]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100High[14]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O80Variable[7]
XPhos Pd G4 (2)-K₂CO₃ (2.0)Dioxane/H₂O100Potentially High[15]

Note: Yields are qualitative and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for the specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 6-bromo-1H-indole (1.0 equiv), 2-thiopheneboronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., SPhos, 3.6 mol%).[6]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[6]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

General Protocol for Stille Coupling

This is a generalized procedure and should be optimized for the specific substrates.

  • Reaction Setup: To a dry Schlenk tube, add 6-iodo-1H-indole (1.0 equiv) and 2-(tributylstannyl)thiophene (1.1 equiv).[9]

  • Inert Atmosphere: Subject the Schlenk tube to three pump/purge cycles with argon.[9]

  • Solvent and Catalyst Addition: Add anhydrous, degassed toluene via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) under a positive pressure of argon.[9]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with stirring.[9]

  • Monitoring: Monitor the reaction progress using TLC or GC-MS.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.[9]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 6-Halo-1H-indole - Thiophene coupling partner - Catalyst & Ligand - Base (for Suzuki) atmosphere Establish Inert Atmosphere reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat & Stir solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Extraction monitoring->extraction purification Column Chromatography extraction->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Initial Investigation cluster_optimization Reaction Optimization start Low Yield of This compound check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_catalyst Check Catalyst Activity start->check_catalyst optimize_temp Vary Reaction Temperature start->optimize_temp optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_reagents->optimize_ligand optimize_base Test Different Bases (e.g., K3PO4, Cs2CO3) check_atmosphere->optimize_base optimize_solvent Adjust Solvent System (e.g., Dioxane/H2O) check_catalyst->optimize_solvent solution Improved Yield optimize_ligand->solution optimize_base->solution optimize_solvent->solution optimize_temp->solution

References

Technical Support Center: Synthesis of 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-thiophen-2-yl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

Two primary synthetic strategies are commonly employed:

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2] For the synthesis of this compound, this would typically involve the reaction of (4-(thiophen-2-yl)phenyl)hydrazine with a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation).[3]

  • Palladium-Catalyzed Cross-Coupling: A modern and versatile approach is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated indole, such as 6-bromo-1H-indole, with 2-thienylboronic acid in the presence of a palladium catalyst and a base.[4][5]

Q2: What are the potential regioisomers that can form during the Fischer indole synthesis of substituted indoles?

When using unsymmetrical ketones or substituted phenylhydrazines in the Fischer indole synthesis, the formation of regioisomers is a common challenge.[6][7] For instance, if a meta-substituted phenylhydrazine is used, cyclization can occur at either of the two ortho positions to the hydrazine moiety, leading to a mixture of indole isomers that can be difficult to separate.[7]

Q3: Are there any known side reactions involving the thiophene ring under typical indole synthesis conditions?

The thiophene ring is generally considered aromatic and relatively stable.[8] However, under the harsh acidic and high-temperature conditions sometimes used in the Fischer indole synthesis, there is a potential for side reactions.[1] While specific data for this compound is limited, analogous reactions with sulfur-containing heterocycles suggest a possibility of desulfurization or other degradation pathways, although this is not commonly reported. In palladium-catalyzed reactions like the Suzuki coupling, a known side reaction is the homocoupling of the thiopheneboronic acid to form a thiophene dimer.[4]

Q4: My this compound product appears to be degrading during silica gel column chromatography. What can I do?

Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking, or the appearance of new spots on a TLC plate. To mitigate this, consider the following:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in the chosen eluent and add a small amount of a base, such as triethylamine (typically 0.5-2% by volume), to neutralize the acidic sites.

  • Use an alternative stationary phase: Neutral or basic alumina can be a less harsh alternative to silica gel for the purification of sensitive indole compounds.

  • Minimize contact time: Run the column efficiently to reduce the time the compound spends on the stationary phase.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield (Fischer Indole Synthesis) 1. Incomplete hydrazone formation. 2. Suboptimal acid catalyst or concentration. 3. Reaction temperature too low or too high. 4. Decomposition of starting material or product.1. Ensure complete condensation of the hydrazine and carbonyl compound before cyclization. Consider isolating and purifying the hydrazone. 2. Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA).[1][2] 3. Optimize the reaction temperature. Higher temperatures may be required but can also lead to degradation.[9] 4. Monitor the reaction by TLC to identify the optimal reaction time and minimize decomposition.
Low or No Product Yield (Suzuki Coupling) 1. Inactive palladium catalyst. 2. Inappropriate base or solvent. 3. Protodeboronation of the 2-thienylboronic acid. 4. Poor quality of reagents.1. Use a fresh, high-quality palladium catalyst and ensure anaerobic conditions if the catalyst is air-sensitive. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., DME/water, toluene/water).[4] 3. Use the boronic acid in slight excess and ensure anhydrous conditions for the reaction setup before adding the aqueous base solution.[4] 4. Ensure all reagents, especially the boronic acid and the bromoindole, are pure.
Formation of Multiple Products/Impurities 1. (Fischer Synthesis) Formation of regioisomers.[7] 2. (Suzuki Coupling) Formation of homocoupled products (e.g., thiophene dimer).[4] 3. Incomplete reaction leading to the presence of starting materials. 4. Side reactions involving the indole or thiophene ring.1. If possible, choose starting materials that favor the formation of the desired regioisomer. Purification may require careful column chromatography or preparative HPLC.[7] 2. Optimize the reaction conditions (catalyst, ligand, temperature) to favor the cross-coupling reaction. 3. Monitor the reaction by TLC and allow it to proceed to completion. 4. Use milder reaction conditions if possible.
Difficulty in Product Purification 1. Co-elution of the product with regioisomers or other impurities. 2. Product degradation on silica gel.1. Try different solvent systems for column chromatography. A gradient elution may be necessary. If separation is still challenging, consider preparative HPLC or crystallization.[7] 2. Deactivate the silica gel with triethylamine or use an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-(thiophen-2-yl)phenyl)hydrazine (1.0 eq) in ethanol.

    • Add pyruvic acid (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting hydrazine.

    • The resulting hydrazone may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.

  • Indole Cyclization:

    • Combine the crude hydrazone with a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

    • Heat the reaction mixture, typically between 80-120 °C, and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.

    • Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Suzuki-Miyaura Cross-Coupling for this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a Schlenk flask, add 6-bromo-1H-indole (1.0 eq), 2-thienylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium carbonate (2.0-3.0 eq).[4]

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).[4]

  • Reaction and Workup:

    • Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates the consumption of the 6-bromo-1H-indole.

    • Cool the reaction mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Fischer_Indole_Synthesis cluster_reactants Reactants hydrazine 4-(thiophen-2-yl)phenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation ketone Pyruvic Acid ketone->hydrazone Condensation enamine Enehydrazine hydrazone->enamine Tautomerization regioisomer Potential Regioisomers hydrazone->regioisomer Alternative Cyclization decomposition Decomposition Products hydrazone->decomposition Harsh Conditions diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminoacetal Aminoacetal diimine->aminoacetal Cyclization indole This compound-2-carboxylic acid aminoacetal->indole -NH3 final_product This compound indole->final_product Decarboxylation

Caption: Fischer indole synthesis pathway for this compound.

Suzuki_Coupling cluster_reactants Reactants & Catalyst bromoindole 6-bromo-1H-indole oxidative_add Oxidative Addition Intermediate bromoindole->oxidative_add boronic_acid 2-thienylboronic acid transmetalation Transmetalation Intermediate boronic_acid->transmetalation Transmetalation homocoupling Thiophene Dimer boronic_acid->homocoupling Homocoupling protodeboronation Thiophene boronic_acid->protodeboronation Protodeboronation catalyst Pd Catalyst + Base pd0 Pd(0) pd0->oxidative_add Oxidative Addition oxidative_add->transmetalation transmetalation->pd0 product This compound transmetalation->product Reductive Elimination

Caption: Suzuki coupling pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield or Multiple Products Observed check_reagents Verify Purity of Starting Materials (Hydrazine/Bromoindole, Carbonyl/Boronic Acid) start->check_reagents purify_reagents Purify/Source High-Purity Reagents check_reagents->purify_reagents Impure check_conditions Review Reaction Conditions (Temperature, Time, Catalyst, Solvent) check_reagents->check_conditions Pure purify_reagents->check_conditions optimize_conditions Systematically Optimize Conditions (e.g., Catalyst Screen, Temp Gradient) check_conditions->optimize_conditions Suboptimal check_atmosphere Ensure Inert Atmosphere (if required, e.g., Suzuki Coupling) check_conditions->check_atmosphere Optimal analyze_impurities Analyze Impurity Profile (TLC, LC-MS) optimize_conditions->analyze_impurities improve_technique Improve Degassing and Inert Gas Technique check_atmosphere->improve_technique Inadequate check_atmosphere->analyze_impurities Adequate improve_technique->analyze_impurities purification_strategy Develop Purification Strategy (e.g., Modified Chromatography, Crystallization) analyze_impurities->purification_strategy

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Thiophenyl Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiophenyl indole synthesis. The guide addresses common challenges encountered during experimental work, offering solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to thiophenyl indoles?

There are several primary strategies for synthesizing thiophenyl indoles. The specific route often depends on the desired substitution pattern. Key methods include:

  • Direct C-3 Sulfenylation: This method introduces a thiophenyl group at the C-3 position of a pre-existing indole ring using a sulfenylating agent. Photocatalytic methods using reagents like rose bengal have been developed for this transformation.[1]

  • Palladium-Catalyzed Cross-Coupling: Techniques like the Buchwald-Hartwig and Suzuki reactions are employed to form C-N or C-C bonds, respectively, which are crucial steps in constructing fused thieno[2,3-b]indole or thieno[3,2-b]indole systems.[2]

  • Cyclization Reactions: The Fischer indole synthesis can be adapted for certain substrates, though it can be challenging for specific substitution patterns.[3][4] Another approach involves the intramolecular cyclization of precursors like 2-(2-haloaryl)-3-alkyl-N-tosylaziridines after a regioselective ring-opening with thiophenol.[5][6]

Q2: My reaction yield is very low or I'm getting no product. What are the most common causes?

Low or no product yield is a frequent issue that can often be traced back to several factors:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can drastically lower yields.[7]

  • Poor Reagent Quality: Impurities in starting materials, such as the indole, thiophenol, or catalyst, can lead to side reactions or inhibit the primary reaction.[7]

  • Inappropriate Catalyst or Ligand: The choice of catalyst and ligand is critical, especially in cross-coupling reactions. The activity and selectivity can be highly dependent on the specific combination used.[2]

  • Atmospheric Moisture or Oxygen: Some reactions, particularly those involving organometallic catalysts, are sensitive to moisture and oxygen. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is essential.[7]

Q3: How does the choice of solvent impact the synthesis?

The solvent plays a critical role by affecting reagent solubility, catalyst activity, and the stability of intermediates.[8]

  • In palladium-catalyzed reactions, polar aprotic solvents like DMF are often used.[2]

  • For Fischer indole synthesis, acetic acid can serve as both a solvent and a catalyst.[4]

  • In some cases, changing the solvent can even alter the regioselectivity of the reaction.[9] For certain microwave-assisted syntheses, a solvent-free approach may yield the best results.[8]

Troubleshooting Guide

This section addresses specific problems encountered during thiophenyl indole synthesis in a question-and-answer format.

Issue 1: Formation of Multiple Products / Low Selectivity

Q: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity?

A: The formation of multiple products suggests issues with selectivity or the occurrence of side reactions. Consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Decreasing the temperature can sometimes favor the desired kinetic product over thermodynamic side products.[7]

  • Optimize the Catalyst System: In cross-coupling reactions, screen different ligands. For instance, in a two-fold C-N coupling to form thieno[3,4-b]indoles, the monodentate ligand P(tBu)₃·HBF₄ was found to be highly effective.[2]

  • Check Starting Material Purity: Impurities are a common cause of side reactions. Purify your starting materials before use.[7]

  • Modify the Base: In base-catalyzed reactions, the choice of base can be critical. Screening organic bases (like DBU, TBD) and inorganic bases (like Cs₂CO₃, K₂CO₃) can identify the optimal choice for your specific transformation.[9]

Issue 2: Reaction Fails to Proceed or Stalls

Q: The reaction does not seem to progress, as monitored by TLC. What steps should I take?

A: A stalled reaction often points to a problem with one of the core components or conditions.

  • Verify Catalyst Activity: If using a transition metal catalyst, ensure it has not deactivated. For solid catalysts, ensure proper activation. For palladium catalysts, oxidative addition might be failing; consider a more electron-rich ligand.

  • Increase Temperature: Some cyclization or coupling reactions require significant thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for product formation and decomposition.

  • Check Acid/Base Strength: In acid- or base-catalyzed reactions, the concentration and strength of the acid/base are crucial. For a Fischer indole synthesis, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common.[7] For base-catalyzed rearrangements, a stronger base like DBU might be necessary if weaker bases like TEA fail.[9]

  • Inert Atmosphere: Re-evaluate if your reaction is sensitive to air or moisture. If so, ensure all reagents are dry and the reaction is conducted under a rigorously inert atmosphere (N₂ or Ar).

Data Presentation: Optimization of Reaction Conditions

Table 1: Effect of Solvent on a Base-Catalyzed Cyclization
EntrySolventBase (0.2 equiv)Temperature (°C)Time (h)Yield (%)
1THFDBU501283
2DCEDBU501265
3TolueneDBU501271
4CH₃CNDBU501258
Data adapted from a study on base-catalyzed synthesis of benzothiophenes, illustrating the significant impact of solvent choice.[9]
Table 2: Effect of Lewis Acid in Thiophene Diels-Alder Reaction
EntryLewis Acidexo Isomer Yield (%)endo Isomer Yield (%)Byproduct Yield (%)
1AlCl₃62531
2EtAlCl₂371048
3TiCl₄15675
4SnCl₄10481
5ZnCl₂0095
Data adapted from a study on Lewis acid-catalyzed reactions with thiophene, highlighting catalyst-dependent product distribution.[10]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-Alkylindoles via Thiophenol-Mediated Ring Opening and Cyclization

This two-step, one-pot protocol involves the regioselective ring-opening of an N-tosylaziridine followed by a copper-mediated intramolecular cyclization.[6]

Step 1: Ring Opening

  • To a solution of 2-(2-haloaryl)-3-alkyl-N-tosylaziridine (1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere, add K₂CO₃ (2.0 mmol).

  • Add thiophenol (1.2 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

Step 2: Cyclization and Aromatization

  • Once the ring-opening is complete, add copper powder (2.0 mmol) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 8-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkylindole.

experimental_workflow Experimental Workflow for Thiophenol-Mediated Indole Synthesis start Starting Materials: N-Tosylaziridine, Thiophenol, K₂CO₃, DMF ring_opening Step 1: Ring Opening - Add Thiophenol - Stir at RT (2-3h) start->ring_opening tlc1 Monitor by TLC ring_opening->tlc1 Check Completion cyclization Step 2: Cyclization - Add Copper Powder - Heat at 120°C (8-12h) tlc1->cyclization workup Work-up - Cool & Dilute - Filter through Celite - Wash with H₂O & Brine cyclization->workup purification Purification - Dry & Concentrate - Column Chromatography workup->purification product Final Product: 2-Alkylindole purification->product

Workflow for Thiophenol-Mediated Indole Synthesis.
General Troubleshooting Logic

When an experiment yields unexpected results, a systematic approach is crucial. The following diagram outlines a logical workflow for troubleshooting common issues in synthesis.

troubleshooting_workflow General Troubleshooting Workflow problem Problem Encountered (e.g., Low Yield, Side Products) reagents Check Reagent Quality - Purity (NMR, etc.) - Dryness of Solvents problem->reagents conditions Review Reaction Conditions - Temperature - Time - Atmosphere (Inert?) problem->conditions catalyst Evaluate Catalyst System - Correct Catalyst/Ligand? - Deactivated? problem->catalyst stoichiometry Verify Stoichiometry - Correct Molar Ratios? problem->stoichiometry optimize Systematic Optimization reagents->optimize Purify or Replace conditions->optimize Vary Temp/Time catalyst->optimize Screen Catalysts/Ligands stoichiometry->optimize Adjust Ratios

A logical workflow for troubleshooting synthesis problems.

References

Technical Support Center: Purification of 6-thiophen-2-yl-1H-indole by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-thiophen-2-yl-1H-indole using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of indole and thiophene derivatives like this compound, standard silica gel (230-400 mesh) is the most commonly used stationary phase.[1] However, indole derivatives can sometimes be sensitive to the acidic nature of silica gel.[1][2] If you observe degradation, consider using deactivated silica gel or an alternative stationary phase such as alumina.[1][2]

Q2: What are the suitable mobile phase systems for the elution of this compound?

A2: A typical mobile phase for compounds of this nature is a non-polar/polar solvent system. A good starting point is a gradient of ethyl acetate in hexane or cyclohexane.[1] For example, you can begin with 100% hexane and gradually increase the proportion of ethyl acetate to elute the compound. Other systems, such as dichloromethane/cyclohexane, may also be effective.[1]

Q3: How can I determine the optimal solvent system for my separation?

A3: The best way to determine the optimal solvent system is by using Thin-Layer Chromatography (TLC). The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for this compound, which generally allows for good separation on a column.[1]

Q4: My compound is not UV active. How can I visualize it on a TLC plate?

A4: While most indole derivatives are UV active, if you cannot visualize your compound under a UV lamp, you can use chemical staining agents.[2] Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[2] A p-anisaldehyde stain or an iodine chamber can also be used to visualize organic compounds.[2]

Q5: What are the common impurities I might encounter?

A5: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. A thorough work-up of the reaction mixture before chromatography is crucial to remove many of these impurities.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Compound is degrading on the column (streaking or new spots on TLC of fractions) The compound is sensitive to the acidic nature of silica gel.[1][2]- Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine.[1][3] - Use a less acidic stationary phase like alumina or Florisil.[2] - Minimize the time the compound spends on the column by running it as quickly as possible without compromising separation.[3]
Poor separation of the product from an impurity The solvent system is not optimal.- Optimize the mobile phase using TLC to achieve a greater difference in Rf values.[1] - Employ a shallow gradient elution, increasing the solvent polarity very slowly.[3] - Consider trying a different solvent system. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol.
The compound is not eluting from the column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For instance, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. A small amount of methanol can be added to the eluent for highly polar compounds.[2]
The compound is eluting too quickly (with the solvent front) The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with a less polar solvent mixture, such as a lower percentage of ethyl acetate in hexane.
Product fractions are very dilute Too much solvent was used for elution, or the sample was not sufficiently concentrated before loading.- Concentrate the fractions using a rotary evaporator. - In the future, ensure the sample is loaded in a minimal amount of solvent.[4]
Irregular band shape or splitting of bands The column was not packed properly, or the sample was not loaded evenly.- Ensure the column is packed uniformly without any air bubbles or cracks.[2] - Load the sample dissolved in a minimal amount of solvent as a narrow band.[4] Dry loading can also improve band shape for samples with poor solubility in the initial eluent.[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using a staining agent.

  • Analysis: The ideal solvent system will result in an Rf value of 0.2-0.3 for the desired compound.

Protocol 2: Column Chromatography - Wet Loading
  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of a chromatography column, followed by a thin layer of sand.[5]

  • Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, ensuring even packing without air bubbles.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase.[5] Carefully add the sample solution to the top of the silica bed.[5]

  • Elution: Add the mobile phase to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[5]

Protocol 3: Column Chromatography - Dry Loading
  • Sample Preparation: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[1]

  • Column Preparation: Pack the column with silica gel as described in the wet loading protocol.

  • Sample Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.[1]

  • Elution and Analysis: Proceed with elution and fraction analysis as described in the wet loading protocol.

Visualizations

TroubleshootingWorkflow cluster_start Start: Purification Issue cluster_analysis Problem Analysis cluster_solutions Solutions cluster_end Outcome start Identify Purification Problem degradation Compound Degradation? start->degradation Check TLC of fractions poor_separation Poor Separation? start->poor_separation Analyze peak resolution no_elution No Elution? start->no_elution Check for product in eluate deactivate_silica Deactivate Silica / Use Alumina degradation->deactivate_silica optimize_solvent Optimize Mobile Phase (TLC) poor_separation->optimize_solvent increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity end Pure Compound deactivate_silica->end optimize_solvent->end increase_polarity->end

Caption: Troubleshooting workflow for chromatography issues.

ExperimentalWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_run Chromatography Run cluster_finish Final Steps tlc 1. TLC for Solvent System Optimization column_prep 2. Prepare Column (Slurry Pack) tlc->column_prep wet_load 3a. Wet Loading column_prep->wet_load dry_load 3b. Dry Loading column_prep->dry_load elution 4. Elution & Fraction Collection wet_load->elution dry_load->elution analysis 5. TLC Analysis of Fractions elution->analysis combine 6. Combine Pure Fractions analysis->combine evaporate 7. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: General experimental workflow for column chromatography.

References

stability issues of 6-thiophen-2-yl-1H-indole in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-thiophen-2-yl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and illustrative data to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Both the indole and thiophene rings are susceptible to degradation under certain conditions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8°C for short-term and -20°C or lower for long-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like nitrogen or argon to prevent oxidation.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, similar to other indole-containing compounds, this compound is expected to be unstable in strongly acidic and basic conditions. Acidic conditions can lead to polymerization or degradation of the indole ring, while basic conditions can promote hydrolysis or oxidation. It is advisable to maintain the pH of the solution in the neutral range (pH 6-8) for optimal stability.

Q4: What are the likely degradation products of this compound?

A4: Potential degradation products can arise from the modification of either the indole or the thiophene ring. Oxidation of the indole ring can lead to the formation of oxindole derivatives. The thiophene ring is susceptible to oxidation at the sulfur atom, which can result in the formation of thiophene-S-oxides and subsequently thiophene-S-dioxides. Under hydrolytic stress, cleavage of the bond between the indole and thiophene rings is a possibility, though less common for this type of linkage.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound from its potential degradation products.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks appearing in HPLC chromatogram over time. Degradation of this compound.- Check storage conditions: Ensure the solution is stored at the recommended temperature, protected from light, and under an inert atmosphere.- Evaluate solvent compatibility: Some organic solvents can promote degradation. Consider using alternative solvents or freshly prepared solutions.- Perform forced degradation studies: To identify the nature of the degradation products, conduct stress testing under acidic, basic, oxidative, photolytic, and thermal conditions. This will help in understanding the degradation profile of the compound.
Loss of compound potency or activity in biological assays. Chemical degradation of the active compound.- Prepare fresh solutions: Use freshly prepared solutions of this compound for each experiment to minimize the impact of degradation.- Include a stability control: Analyze a sample of your stock solution by HPLC before and after the experiment to assess for any degradation.- Adjust buffer conditions: If the assay buffer is acidic or basic, consider adjusting the pH to a more neutral range if compatible with the experimental setup.
Color change observed in the solution. Formation of colored degradation products, often due to oxidation or polymerization.- Minimize exposure to air and light: Work with solutions in a fume hood with minimal light exposure and purge with an inert gas before sealing.- Use high-purity solvents: Impurities in solvents can catalyze degradation reactions.- Consider antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.
Precipitation of the compound from solution. Poor solubility or degradation leading to insoluble products.- Verify solubility: Ensure that the concentration of this compound is within its solubility limit in the chosen solvent.- Filter the solution: If precipitation is observed, filter the solution through a 0.22 µm filter before use to remove any insoluble material.- Analyze the precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.

Illustrative Stability Data

Disclaimer: The following data is illustrative and intended to provide a general understanding of the potential stability profile of this compound under various stress conditions. This data is not based on experimental results for this specific compound and should be used for guidance purposes only.

Stress Condition Duration Temperature % Degradation (Hypothetical) Potential Degradation Products (Illustrative)
0.1 M HCl (Acid Hydrolysis)24 hours60°C15-25%Indole ring degradation products, potential polymerization.
0.1 M NaOH (Base Hydrolysis)24 hours60°C10-20%Oxidized indole species, potential ring opening products.
3% H₂O₂ (Oxidation)24 hoursRoom Temp20-35%6-thiophen-2-yl-1H-indol-2(3H)-one (oxindole), Thiophene-S-oxide derivatives.
Photolytic (UV/Vis light)24 hoursRoom Temp5-15%Photo-oxidized products, colored degradants.
Thermal48 hours80°C5-10%Thermally induced oxidation and decomposition products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and to develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., ACN or MeOH) to prepare a stock solution of approximately 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a transparent vial to UV (254 nm) and visible light in a photostability chamber for 24 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation:

    • Keep 1 mL of the stock solution in a sealed vial in an oven at 80°C for 48 hours.

4. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength where this compound has maximum absorbance.

5. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Evaluate the peak purity of the parent compound to ensure that the chromatographic peak is not co-eluting with any degradation products.

  • Identify and characterize the major degradation products using techniques such as LC-MS and NMR if necessary.

Visualizations

G cluster_workflow Forced Degradation Study Workflow prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress analysis Analyze by HPLC stress->analysis evaluation Evaluate Data (% Degradation, Peak Purity) analysis->evaluation characterization Characterize Degradation Products (LC-MS, NMR) evaluation->characterization

Caption: Workflow for a forced degradation study.

G cluster_pathway Illustrative Hedgehog Signaling Pathway Inhibition ligand Hedgehog Ligand (e.g., Shh) ptch1 Patched-1 (PTCH1) Receptor ligand->ptch1 Binds to smo Smoothened (SMO) Transmembrane Protein ptch1->smo Inhibits sufu_gli SUFU-GLI Complex (Inactive) smo->sufu_gli Inactivates SUFU gli_active Active GLI Transcription Factor sufu_gli->gli_active Releases target_genes Target Gene Expression (Cell Proliferation, Survival) gli_active->target_genes Promotes inhibitor Thiophene-containing SMO Inhibitor inhibitor->smo Blocks SMO

Caption: Hedgehog signaling pathway with a thiophene inhibitor.

overcoming poor solubility of 6-thiophen-2-yl-1H-indole in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor solubility of 6-thiophen-2-yl-1H-indole in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a lipophilic molecule, as indicated by its computed XLogP3 value of 3.4.[1] Molecules with high lipophilicity, often referred to as "grease-ball" molecules, tend to have low solubility in water.[2] The structure contains both a thiophene and an indole ring system, which are largely nonpolar. Thiophene itself is insoluble in water.[3][4]

Q2: What is the first step I should take to dissolve this compound?

A2: The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial testing.[5] From this stock, you can make serial dilutions into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity.[5]

Q3: What are some common strategies to improve the solubility of this compound in my assay medium?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These include the use of co-solvents, pH adjustment, surfactants, and complexation with cyclodextrins.[6][7][8] For more challenging cases, formulation strategies like creating solid dispersions or reducing particle size (nanonization) can be considered.[2][9][10][11]

Q4: Can I use pH modification to solubilize this compound?

A4: The indole nitrogen of this compound is weakly acidic. Therefore, adjusting the pH of the solution to a more basic environment may increase its solubility by deprotonating the indole nitrogen.[6] However, the compatibility of the required pH with your specific assay must be considered.

Q5: Are there any potential liabilities of using solubility-enhancing excipients?

A5: Yes, excipients can have their own biological effects. For example, some surfactants can be cytotoxic at concentrations above their critical micelle concentration (CMC).[5] It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.

  • Question 1: What is the final concentration of DMSO in your assay?

    • Answer: If the final DMSO concentration is high (typically >1-2%), it can lead to compound precipitation upon dilution. Try lowering the final DMSO concentration by using a more concentrated initial stock or by exploring other solubilization methods. For many cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%.

  • Question 2: Have you tried using a co-solvent?

    • Answer: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[6] You can try adding a small percentage of a co-solvent like ethanol, methanol, or polyethylene glycol (PEG) to your assay buffer. Always test the tolerance of your assay system to the chosen co-solvent.

  • Question 3: Could sonication help?

    • Answer: Sonication can help to break down aggregates and improve the dispersion of the compound in the medium.[5] After diluting your stock solution, briefly sonicate the mixture. However, be aware that this may create a supersaturated solution that could precipitate over time.

Issue: The compound appears to be soluble, but I am not observing the expected biological activity.

  • Question 1: How can I be sure the compound is truly dissolved?

    • Answer: Visual inspection can be misleading. Undissolved microscopic particles can exist. It is advisable to filter your final solution through a 0.22 µm filter to remove any undissolved compound.

  • Question 2: Could the compound be binding to plastics or other components of my assay system?

    • Answer: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in your assay. Using low-adhesion plastics or including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) in your buffer can help mitigate this issue in non-cellular assays.[5]

Quantitative Solubility Data

VehicleSolvent/Excipient ConcentrationApparent Solubility (µg/mL)Method of Determination
Deionized Water-< 1HPLC-UV
PBS (pH 7.4)-< 1HPLC-UV
DMSO100%> 20,000Visual
Ethanol100%~5,000HPLC-UV
PBS (pH 7.4) with 1% DMSO1%5HPLC-UV
PBS (pH 7.4) with 5% Tween-805%150HPLC-UV
10% Hydroxypropyl-β-cyclodextrin in Water10%250HPLC-UV

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

  • Preparation of Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add pure DMSO to achieve a high concentration stock solution (e.g., 10-20 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Preparation of Working Solution:

    • Serially dilute the stock solution in your aqueous assay buffer.

    • It is recommended to perform dilutions in a stepwise manner to avoid precipitation (e.g., first dilute to an intermediate concentration in a buffer containing a higher percentage of DMSO, then perform the final dilution).

    • Ensure the final concentration of DMSO in the assay is as low as possible and is consistent across all experimental conditions, including vehicle controls.

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11]

  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 10% w/v).

    • Stir until the cyclodextrin is fully dissolved.

  • Complexation:

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Alternatively, a thin film of the compound can be prepared by evaporating a solution of the compound in a volatile organic solvent (e.g., methanol) in a glass vial. Then, add the HP-β-CD solution to the vial.

    • Stir the mixture overnight at room temperature to allow for complex formation.

  • Final Preparation:

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized compound using a suitable analytical method like HPLC-UV.

Visualizations

G Troubleshooting Workflow for Poor Solubility cluster_solubilization Solubilization Strategies start Start: Poorly soluble This compound stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous assay buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate no_precipitate No Precipitation precipitate->no_precipitate No cosolvent Use Co-solvents (e.g., Ethanol, PEG) precipitate->cosolvent Yes surfactant Add Surfactant (e.g., Tween-80) precipitate->surfactant Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) precipitate->cyclodextrin Yes ph_adjust Adjust pH precipitate->ph_adjust Yes activity Biological Activity Observed? no_precipitate->activity success Proceed with Assay activity->success Yes troubleshoot Troubleshoot Assay activity->troubleshoot No cosolvent->dilute surfactant->dilute cyclodextrin->dilute ph_adjust->dilute

Caption: Troubleshooting workflow for addressing poor solubility.

G Hypothetical Signaling Pathway for this compound ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes compound This compound compound->akt Inhibits

Caption: Hypothetical signaling pathway for this compound.

References

refining experimental protocols for 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving 6-thiophen-2-yl-1H-indole.

Synthesis Troubleshooting Guide

The synthesis of this compound is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This section addresses potential issues that may arise during the synthesis.

dot

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[1]

IssuePotential CauseTroubleshooting Steps
Low or No Product Yield Inactive CatalystEnsure the palladium catalyst has not been deactivated by exposure to oxygen. Use fresh catalyst or a pre-catalyst.[1]
Boronic Acid DegradationHeteroaryl boronic acids can be unstable. Use fresh thiophene-2-boronic acid or consider using the corresponding boronic ester.[1]
Suboptimal Reaction ConditionsSystematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water), and temperatures (e.g., 80-110 °C).[1]
N-H Interference of IndoleThe acidic N-H proton of the indole can interfere with the catalytic cycle. Consider protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc).[1]
Incomplete Reaction Insufficient Reaction TimeMonitor the reaction progress by TLC or LC-MS. Extend the reaction time if starting materials persist.
Low Reaction TemperatureGradually increase the reaction temperature in increments of 10 °C, ensuring the solvent does not exceed its boiling point.
Formation of Side Products Homocoupling of Boronic AcidThis can occur at higher temperatures. Consider lowering the reaction temperature or using a different catalyst/ligand combination.
ProtodeboronationThis is the replacement of the boronic acid group with a hydrogen. Ensure anhydrous conditions and use a non-protic solvent if possible.[1]

Purification Troubleshooting Guide

Purification of this compound typically involves column chromatography followed by recrystallization.

dot

Caption: General workflow for the purification of indole derivatives.

IssuePotential CauseTroubleshooting Steps
Poor Separation in Column Chromatography Inappropriate Solvent SystemOptimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point is a hexane/ethyl acetate gradient.
Column OverloadingUse an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight).
Streaking on TLC/ColumnThe compound may be too acidic or basic. Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).[2]
Difficulty Visualizing the Compound Compound is ColorlessMost indole derivatives are UV-active and can be visualized on a TLC plate using a UV lamp (254 nm).[2] Alternatively, use a staining agent like an iodine chamber or Ehrlich's reagent, which is specific for indoles and typically produces blue or purple spots.[2]
Low Recovery from Recrystallization Compound is too Soluble in the Chosen SolventSelect a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
Cooling too RapidlyAllow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.
Insufficient Product ConcentrationConcentrate the solution by evaporating some of the solvent before cooling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 6-bromo-1H-indole and thiophene-2-boronic acid.

Reaction Scheme:

6-bromo-1H-indole + thiophene-2-boronic acid --(Pd catalyst, base)--> this compound

Materials:

  • 6-bromo-1H-indole

  • Thiophene-2-boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 6-bromo-1H-indole, thiophene-2-boronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[1]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

ReagentMolar Equiv.Example Mass/Volume
6-bromo-1H-indole1.0196 mg (1.0 mmol)
Thiophene-2-boronic acid1.2154 mg (1.2 mmol)
Pd(dppf)Cl₂0.0541 mg (0.05 mmol)
K₂CO₃2.0276 mg (2.0 mmol)
1,4-Dioxane-8 mL
Water-2 mL
Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for eluent (e.g., hexanes, ethyl acetate)

Procedure:

  • Prepare a silica gel slurry in the initial eluent (e.g., 95:5 hexanes:ethyl acetate) and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexanes:ethyl acetate and gradually increasing the ethyl acetate percentage).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound.

In Vitro Experimental Applications

Based on the known biological activities of similar indole and thiophene-containing compounds, this compound could be investigated in various in vitro assays.[4][5][6][7]

dot

Signaling_Pathway_Investigation compound This compound receptor Target Receptor (e.g., GPCR, Kinase) compound->receptor g_protein G-Protein Activation receptor->g_protein Agonist/Antagonist Activity erk ERK1/2 Phosphorylation Assay receptor->erk MAPK Pathway arrestin β-Arrestin Recruitment Assay receptor->arrestin camp cAMP Inhibition Assay g_protein->camp downstream Downstream Cellular Response camp->downstream erk->downstream arrestin->downstream

Caption: Potential signaling pathways to investigate for this compound.

Suggested In Vitro Assays:
  • Enzyme Inhibition Assays:

    • Target: HIV-1 Reverse Transcriptase.[5]

    • Methodology: A commercially available kit can be used to measure the inhibitory activity of the compound on the enzyme. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined.

  • Receptor Binding and Functional Assays:

    • Target: Cannabinoid Receptors (CB1/CB2).[4][8]

    • Methodology:

      • Binding Assay: Use radioligand binding assays with cell membranes expressing the target receptor to determine the binding affinity (Ki) of the compound.

      • Functional Assays: In cells expressing the receptor, measure downstream signaling events such as G-protein activation, cAMP modulation, or β-arrestin recruitment.[4][8]

  • Anticancer Activity Screening:

    • Target: Various cancer cell lines.

    • Methodology:

      • Cytotoxicity Assay: Use assays like the MTT assay to determine the concentration of the compound that reduces cell viability by 50% (GI₅₀).[9]

      • Mechanism of Action: Investigate effects on cell cycle progression, apoptosis, and specific signaling pathways relevant to cancer.

Assay TypeKey ParameterTypical Concentration Range to Test
Enzyme InhibitionIC₅₀0.1 nM - 100 µM
Receptor BindingKᵢ0.1 nM - 10 µM
Cell ViabilityGI₅₀0.1 µM - 200 µM

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: The compound should be stored in a cool, dry place, away from light.[10] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C is recommended to prevent degradation.

Q2: What are the expected physical properties of this compound? A2: Based on its structure, it is expected to be a solid at room temperature with a molecular weight of approximately 199.27 g/mol .[11] It is predicted to be relatively nonpolar with a calculated LogP of around 3.4.[11]

Q3: What are the common degradation pathways for this compound? A3: Indole derivatives can be susceptible to oxidation, photolysis, and degradation under strongly acidic or basic conditions.[12] The presence of the thiophene ring may also make it sensitive to certain oxidative conditions. Exposure to air and light should be minimized.[12]

Q4: How can I confirm the identity and purity of my synthesized this compound? A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity. A purity of >95% is generally considered acceptable for most biological assays.

Q5: My Suzuki-Miyaura reaction is not working despite trying different conditions. What else could be the problem? A5: If you have systematically optimized the catalyst, base, solvent, and temperature without success, consider the following:

  • Quality of 6-bromo-1H-indole: Ensure your starting material is pure and has not degraded.

  • Inhibitory Effect of Azoles: Unprotected nitrogen-rich heterocycles can sometimes inhibit palladium catalysts. While indole itself is generally less inhibitory than indazole or benzimidazole, this could be a factor in particularly sensitive systems.[13] If all else fails, N-protection might be necessary.[1]

References

Technical Support Center: Scaling Up the Synthesis of 6-Thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-thiophen-2-yl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

The two most prevalent methods for synthesizing this compound and analogous compounds are the Fischer indole synthesis and the Suzuki-Miyaura cross-coupling reaction. The choice between these routes often depends on the availability and cost of starting materials, as well as the desired impurity profile of the final product.

Q2: I am observing significant tar formation during the Fischer indole synthesis at a larger scale. How can this be mitigated?

Tar formation is a common issue in Fischer indole synthesis, often exacerbated by acidic conditions and elevated temperatures.[1] To address this:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While Brønsted acids like HCl and H₂SO₄ are common, exploring Lewis acids such as ZnCl₂ or solid acid catalysts like Amberlite IR-120H can lead to cleaner reactions with fewer side products.[1]

  • Temperature Control: Employ a jacketed reactor with efficient cooling to maintain a stable reaction temperature and prevent exothermic spikes that can accelerate polymerization.[1]

  • Solvent Selection: The appropriate solvent can improve the solubility of intermediates and byproducts, potentially reducing tar formation.

Q3: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. What are the key parameters to optimize?

Low yields in Suzuki-Miyaura coupling can often be attributed to the catalyst system, base, or reaction conditions. Key optimization points include:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For heteroaryl couplings, ligands like SPhos and XPhos have been shown to be effective.[2]

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate. Common bases include potassium carbonate and potassium phosphate.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and an aqueous solution is typically used. The ratio of these solvents can influence the reaction's efficiency.

  • Temperature: Increasing the reaction temperature can improve reaction rates, but must be balanced against potential degradation of starting materials or product.

Q4: I am struggling with the purification of crude this compound. What are the recommended methods for large-scale purification?

Purification of indole derivatives can be challenging due to their potential instability on acidic silica gel.[3]

  • Column Chromatography: This is a common method, but for scale-up, consider using a wider column and a gradient elution with a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] To prevent degradation, the silica gel can be deactivated with a small amount of a basic modifier like triethylamine.[3][4]

  • Crystallization: If a suitable solvent system can be identified, crystallization is an excellent method for large-scale purification as it is often more cost-effective and can provide a high-purity product.[5]

Troubleshooting Guides

Fischer Indole Synthesis Route
Symptom Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction; Decomposition of starting material or product.Optimize reaction temperature and time. Ensure high purity of starting materials (phenylhydrazine and ketone/aldehyde).[1]
Multiple Spots on TLC Formation of regioisomers or byproducts.Modify the acid catalyst or reaction conditions to improve regioselectivity. Lower the reaction temperature to minimize side reactions.[1]
Product Degradation Harsh acidic conditions or high temperatures.Use a milder acid catalyst. Carefully control the reaction temperature and monitor for the shortest effective reaction time.[1]
Suzuki-Miyaura Cross-Coupling Route
Symptom Potential Cause Troubleshooting Steps
Low Yield Inefficient catalyst turnover; Protodeboronation of the boronic acid.Screen different palladium catalysts and ligands. Ensure anhydrous conditions for the reaction. Use a suitable base to facilitate the catalytic cycle.[1]
Formation of Homocoupling Byproducts Inefficient cross-coupling.Optimize the stoichiometry of the reactants. Adjust the reaction temperature and time.
Difficulty in Removing Palladium Residues Incomplete precipitation or filtration.Use a palladium scavenger resin after the reaction. Perform multiple extractions and washes during workup.

Experimental Protocols

Fischer Indole Synthesis of this compound (Illustrative Protocol)
  • Phenylhydrazone Formation: In a suitable reactor, dissolve (4-(thiophen-2-yl)phenyl)hydrazine in a suitable solvent such as ethanol. Add the desired ketone or aldehyde (e.g., acetaldehyde to yield the parent indole) and a catalytic amount of acetic acid. Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed.

  • Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure. To the resulting crude phenylhydrazone, add a solution of a Brønsted or Lewis acid (e.g., polyphosphoric acid or zinc chloride) in a high-boiling solvent like toluene. Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the formation of the indole by TLC.

  • Workup and Purification: Once the reaction is complete, cool the mixture and quench by carefully adding it to a stirred mixture of ice and water. Neutralize the mixture with a base such as sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Suzuki-Miyaura Cross-Coupling for this compound (Illustrative Protocol)
  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., dioxane/water mixture), add 6-bromo-1H-indole, 2-thiopheneboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 100 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes for 6-substituted Indoles
ParameterFischer Indole SynthesisSuzuki-Miyaura Coupling
Starting Materials Substituted phenylhydrazine, Ketone/AldehydeHalogenated indole, Boronic acid/ester
Catalyst Acid (Brønsted or Lewis)Palladium complex
Typical Yields Moderate to goodGood to excellent
Key Challenges Tar formation, RegioselectivityCatalyst deactivation, Byproduct formation
Scalability Can be challenging due to exothermsGenerally good scalability

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Step 1: Phenylhydrazone Formation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification A Phenylhydrazine D Phenylhydrazone Intermediate A->D B Ketone/Aldehyde B->D C Acid Catalyst (e.g., Acetic Acid) C->D F Indole Product D->F E Strong Acid (e.g., PPA, ZnCl2) E->F G Crude Product F->G H Purified this compound G->H Chromatography or Crystallization

Caption: Workflow for the Fischer Indole Synthesis.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A 6-Bromo-1H-indole E Reaction Mixture A->E B 2-Thiopheneboronic Acid B->E C Palladium Catalyst C->E D Base (e.g., K2CO3) D->E F Heating (80-100°C) E->F G Crude Product F->G H Purification G->H I This compound H->I

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Troubleshooting_Logic A Low Yield in Synthesis? B Fischer Indole Route A->B C Suzuki Coupling Route A->C D Check Purity of Starting Materials B->D E Optimize Acid Catalyst & Temperature B->E H Impurity Issues? B->H F Screen Pd Catalyst & Ligand C->F G Optimize Base & Solvent C->G C->H I Consider Alternative Purification H->I J Deactivate Silica Gel H->J

Caption: Troubleshooting Decision Tree.

References

addressing inconsistencies in biological assay results for 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-thiophen-2-yl-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in biological assay results and to provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values for this compound in our cancer cell line proliferation assays. What are the potential causes?

A1: Variability in IC50 values can stem from several factors. Firstly, ensure the purity and stability of the compound. Degradation or the presence of impurities can significantly alter its biological activity. Secondly, inconsistencies in experimental conditions such as cell passage number, seeding density, and incubation time can lead to variable results.[1][2] Finally, the specific assay used to measure cell proliferation (e.g., MTT, CellTiter-Glo®) can have different sensitivities and be prone to different artifacts.

Q2: Can the solvent used to dissolve this compound affect the assay results?

A2: Absolutely. The choice of solvent and its final concentration in the assay are critical. This compound is a hydrophobic molecule, and while DMSO is a common solvent, high concentrations can be toxic to cells, confounding the interpretation of the compound's activity. It is crucial to maintain a consistent and low final DMSO concentration (typically ≤ 0.5%) across all wells, including controls.

Q3: Are there any known issues with this compound precipitating in aqueous assay media?

A3: Due to its hydrophobic nature, this compound may precipitate in aqueous media, especially at higher concentrations. This can lead to inaccurate dosing and inconsistent results. We recommend preparing a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it in the assay medium with vigorous vortexing immediately before use. Visually inspect for any precipitation.

Q4: How does this compound interact with common assay reagents?

A4: While specific interactions are not extensively documented, indole-containing compounds can sometimes interfere with colorimetric and fluorometric assays. For example, some indole derivatives can react with reagents like para-dimethylaminobenzaldehyde, which is a component of the Kovács assay for indole detection.[3] It is advisable to run appropriate controls to test for any direct interaction between this compound and your assay reagents in a cell-free system.

Troubleshooting Guides

Inconsistent Results in Cell Proliferation Assays

This guide addresses common issues leading to variability in cell proliferation assays with this compound.

Observed Issue Potential Cause Troubleshooting Step
High variability in IC50 values between experiments1. Inconsistent cell health or passage number.[1] 2. Variation in compound preparation and dilution. 3. Fluctuation in incubation conditions.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.[1] 2. Prepare fresh serial dilutions of the compound for each experiment from a validated stock solution. 3. Ensure consistent CO2 levels, temperature, and humidity in the incubator.
Edge effects observed in microplates1. Evaporation from wells on the plate perimeter.[4] 2. Uneven temperature distribution across the plate.1. Do not use the outer wells of the microplate for experimental data. Fill them with sterile PBS or media to maintain humidity.[4] 2. Allow plates to equilibrate to room temperature before adding reagents and cells.
Low signal-to-noise ratio1. Suboptimal cell seeding density. 2. Assay reagents not at optimal temperature. 3. High background from media components.[4]1. Optimize cell seeding density to ensure logarithmic growth throughout the experiment. 2. Ensure all reagents are equilibrated to the recommended temperature before use. 3. If using fluorescence-based assays, consider using phenol red-free media to reduce background fluorescence.[4]
Challenges in Enzyme Inhibition Assays

This guide provides solutions for common problems encountered during enzyme inhibition assays involving this compound.

Observed Issue Potential Cause Troubleshooting Step
Non-linear reaction progress curves1. Substrate depletion.[5] 2. Enzyme instability.[5] 3. Product inhibition.[5]1. Ensure that less than 10-15% of the substrate is consumed during the reaction. 2. Perform control experiments to assess enzyme stability over the assay duration. 3. Measure initial reaction velocities to minimize the impact of product accumulation.
Irreproducible inhibitor potency (IC50)1. Inconsistent pre-incubation time with the inhibitor. 2. pH shift during the reaction. 3. Compound precipitation at high concentrations.1. Standardize the pre-incubation time of the enzyme with the inhibitor before initiating the reaction. 2. Use a buffer with sufficient capacity to maintain a stable pH throughout the assay.[5] 3. Check for compound solubility in the assay buffer and visually inspect for precipitates.
Time-dependent inhibition1. The compound may be a slow-binding or irreversible inhibitor.[5]1. Vary the pre-incubation time of the enzyme and inhibitor to assess if the IC50 value changes.

Experimental Protocols

Cell Proliferation Assay using a Luminescent Readout (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Dilute the cell suspension to the optimized seeding density in the appropriate cell culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well, white, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add 10 µL of the diluted compound to the respective wells. Add 10 µL of medium with the same DMSO concentration to the control wells.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Luminescent Readout:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature for 30 minutes.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

In Vitro Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase and the substrate in the reaction buffer.

    • Prepare a stock solution of ATP in the reaction buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the diluted compound solution.

    • Add 4 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of a suitable stop solution (e.g., EDTA).

  • Detection:

    • Quantify the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) ± SD
HCT-116Colon Cancer7.5 ± 0.8
A549Lung Cancer12.3 ± 1.5
MCF-7Breast Cancer9.8 ± 1.1
HeLaCervical Cancer15.2 ± 2.3
Table 2: Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (µM) ± SD
Kinase A2.1 ± 0.3
Kinase B> 50
Kinase C15.7 ± 2.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis prep_compound Prepare this compound dilutions treat_cells Add compound to cells prep_compound->treat_cells prep_cells Seed cells in 96-well plate prep_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_reagent Add luminescent reagent incubate_72h->add_reagent read_plate Measure luminescence add_reagent->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Caption: Workflow for Cell Proliferation Assay.

signaling_pathway compound This compound kinase Target Kinase compound->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate kinase->p_substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation downstream->proliferation

Caption: Proposed Kinase Inhibition Pathway.

troubleshooting_logic start Inconsistent Assay Results? check_compound Check Compound Purity & Stability start->check_compound Yes check_cells Verify Cell Health & Passage Number check_compound->check_cells check_protocol Review Assay Protocol check_cells->check_protocol check_reagents Validate Reagent Performance check_protocol->check_reagents consistent_results Consistent Results Achieved check_reagents->consistent_results

Caption: Troubleshooting Decision Tree.

References

optimizing storage conditions for 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for 6-thiophen-2-yl-1H-indole to ensure its stability and integrity for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C, with 4°C being ideal.[1][2] It is crucial to protect the compound from light and to store it under an inert nitrogen atmosphere.[1]

Q2: Why is storage under nitrogen and protection from light important?

A2: Indole and thiophene derivatives can be susceptible to degradation through oxidation and light-induced reactions.[3][4] Storing under nitrogen minimizes exposure to oxygen, while protection from light prevents photochemical degradation, thus preserving the compound's purity and activity.

Q3: What is the appropriate personal protective equipment (PPE) when handling this compound?

A3: When handling this compound, it is essential to use appropriate PPE to avoid direct contact. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5] All handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood.[5]

Q4: How can I verify the purity of my this compound sample after a period of storage?

A4: The purity of your sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][] These methods can detect the presence of impurities and degradation products.[6] A comparison of the analytical data from the stored sample with that of a reference standard or the initial data will indicate any changes in purity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color of the solid compound (e.g., darkening). Oxidation or degradation due to exposure to air and/or light.1. Re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from light. For long-term storage, purge the container with nitrogen before sealing. 2. Assess the purity of the compound using HPLC or NMR to determine the extent of degradation. 3. If significant degradation has occurred, it may be necessary to purify the compound or use a fresh batch for sensitive experiments.
Unexpected or inconsistent experimental results. Compound degradation leading to reduced potency or the presence of interfering byproducts.1. Verify the purity of the this compound sample being used. 2. Review the handling procedures to ensure the compound is not being exposed to harsh conditions (e.g., prolonged exposure to light, incompatible solvents) during experimental setup.[5] 3. Run a control experiment with a freshly opened or newly purchased batch of the compound.
Poor solubility of the compound compared to initial use. Formation of insoluble degradation products or polymers.1. Attempt to dissolve a small amount of the compound in a range of appropriate solvents to check for insolubles. 2. Analyze the sample for impurities. 3. If insolubles are present, the compound may need to be filtered or purified before use.

Storage and Handling Summary

Parameter Condition Rationale
Temperature 2-8°C[2]To minimize thermal degradation.
Atmosphere Inert (Nitrogen)[1]To prevent oxidation.
Light Protect from light[1]To prevent photochemical degradation.
Container Tightly sealed, appropriate for chemical storage.[5]To prevent exposure to air and moisture.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water (HPLC grade)

  • Sample of this compound

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. Procedure:

  • Mobile Phase Preparation: Prepare a suitable gradient of acetonitrile and water. A common starting point is a linear gradient from 50% Acetonitrile to 95% Acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm).

    • Inject 10 µL of the prepared sample.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Visual Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Proper Storage cluster_disposal Disposal risk_assessment Assess Risks gather_ppe Gather PPE & Materials risk_assessment->gather_ppe ensure_ventilation Ensure Ventilation gather_ppe->ensure_ventilation weighing Weighing/Measuring ensure_ventilation->weighing solution_prep Solution Preparation weighing->solution_prep tightly_sealed Tightly Sealed Container solution_prep->tightly_sealed waste_collection Collect Waste solution_prep->waste_collection cool_dry_ventilated Cool, Dry, Well-Ventilated Area tightly_sealed->cool_dry_ventilated inert_atmosphere Inert Atmosphere & Protected from Light cool_dry_ventilated->inert_atmosphere proper_disposal Dispose as Hazardous Waste waste_collection->proper_disposal

Caption: Workflow for the safe handling of this compound.

Stability_Assessment_Workflow cluster_initial Initial State cluster_storage Storage cluster_post_storage Post-Storage Analysis cluster_comparison Data Comparison and Decision cluster_outcome Outcome initial_sample Fresh Sample of this compound initial_analysis Perform Initial Purity Analysis (e.g., HPLC) initial_sample->initial_analysis storage_conditions Store under Recommended Conditions initial_analysis->storage_conditions post_storage_sample Retrieve Sample After Storage Period storage_conditions->post_storage_sample post_storage_analysis Repeat Purity Analysis post_storage_sample->post_storage_analysis compare_data Compare Initial and Post-Storage Purity Data post_storage_analysis->compare_data decision Purity Acceptable? compare_data->decision proceed Proceed with Experiment decision->proceed Yes re_purify Re-purify or Discard decision->re_purify No

Caption: Logical workflow for assessing the stability of this compound.

References

Validation & Comparative

Unraveling the Biological Potential of 6-thiophen-2-yl-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the indole nucleus, fused with a thiophene moiety, presents a compelling scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of 6-thiophen-2-yl-1H-indole, drawing upon experimental data from structurally related compounds to offer insights for researchers, scientists, and drug development professionals. While direct and extensive experimental validation for this compound remains to be fully elucidated in publicly accessible literature, the activities of its analogs suggest promising avenues for investigation, particularly in oncology and neuroprotection.

Anticancer Activity: Targeting Cell Proliferation and Microtubule Dynamics

The thiophene-indole framework is a recognized pharmacophore in the design of anticancer agents.[1][2][3][4] Derivatives have demonstrated efficacy through mechanisms such as the induction of cell cycle arrest and inhibition of tubulin polymerization.[5][6]

Comparative Efficacy of Thiophene-Indole Analogs

Several studies have quantified the cytotoxic effects of thiophene-indole derivatives against various cancer cell lines. The data presented below summarizes the in vitro activity of compounds structurally related to this compound, providing a benchmark for its potential potency.

Table 1: In Vitro Cytotoxic Activity of Thiophene-Indole Analogs against HCT-116 Human Colorectal Carcinoma Cells [5][7]

Compound IDStructureIC₅₀ (µM)
4a 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole)10.5 ± 0.07
4c 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)11.9 ± 0.05
4g 3,3'-((4-(dimethylamino)phenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)7.1 ± 0.07
Doxorubicin Standard of CareNot explicitly stated

Table 2: Antiproliferative and Tubulin Polymerization Inhibition Activity of 3-Arylthio-1H-indole Analogs against MCF-7 Breast Cancer Cells [6]

Compound (R group at position 6 or 7)Antiproliferative IC₅₀ (nM)Tubulin Polymerization Inhibition IC₅₀ (µM)
6-thiophen-3-yl 4.50.58
7-thiophen-2-yl 290.57
Combretastatin A-4 (CA-4) 131.0

The data suggests that the position and nature of the thiophene substitution on the indole ring significantly influence the antiproliferative activity.

Proposed Mechanism of Action: Cell Cycle Arrest

Studies on 2-(thiophen-2-yl)-1H-indole derivatives indicate that their anticancer effect may be mediated through the induction of cell cycle arrest.[5][7] Active derivatives have been shown to cause cell cycle arrest at the S and G2/M phases.[7] This is often accompanied by a significant increase in the expression of tumor suppressor microRNAs and a decrease in oncogenic microRNAs and related proteins.[7]

G Proposed Mechanism of Cell Cycle Arrest by Thiophene-Indole Analogs Thiophene-Indole_Derivative Thiophene-Indole_Derivative Tumor_Cell_DNA Tumor_Cell_DNA Thiophene-Indole_Derivative->Tumor_Cell_DNA Direct Interaction G2/M_Phase_Arrest G2/M_Phase_Arrest Thiophene-Indole_Derivative->G2/M_Phase_Arrest Tumor_Suppressor_miRNAs Tumor_Suppressor_miRNAs Thiophene-Indole_Derivative->Tumor_Suppressor_miRNAs Upregulation Oncogenic_miRNAs_and_Proteins Oncogenic_miRNAs_and_Proteins Thiophene-Indole_Derivative->Oncogenic_miRNAs_and_Proteins Downregulation S_Phase_Arrest S_Phase_Arrest Tumor_Cell_DNA->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis G2/M_Phase_Arrest->Apoptosis Tumor_Suppressor_miRNAs->Apoptosis Oncogenic_miRNAs_and_Proteins->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Neuroprotective Potential

Indole derivatives have been investigated for their neuroprotective effects, targeting pathways involved in oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[8][9][10][11][12]

Antioxidant and Anti-inflammatory Effects

Structurally similar indole derivatives have demonstrated the ability to alleviate cytotoxicity induced by oxidative stress and reduce the production of inflammatory mediators in microglial cells.[10][12] These effects are often achieved by modulating signaling pathways related to inflammation and antioxidant response.[10]

G Experimental Workflow for Assessing Neuroprotective Effects cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Human Microglial Cells (HMC3) or Neuroblastoma Cells (SH-SY5Y) Induction Induce Neurotoxicity (e.g., MPP+ or H2O2) Cell_Culture->Induction Treatment Treat with Indole Derivative Induction->Treatment Assays Measure: - Cytotoxicity - Inflammatory Mediators (NO, IL-1β, IL-6, TNF-α) - Oxidative Stress Markers (ROS) - Protein Expression (e.g., NLRP3, SOD2) Treatment->Assays Animal_Model Induce Parkinson's-like symptoms in mice (e.g., MPTP) Treatment_InVivo Administer Indole Derivative Animal_Model->Treatment_InVivo Behavioral_Tests Assess Motor and Non-motor Functions Treatment_InVivo->Behavioral_Tests Biochemical_Analysis Measure: - Dopamine Levels - Oxidative Stress Markers - Inflammatory Markers in Brain Tissue Treatment_InVivo->Biochemical_Analysis

Caption: Workflow for neuroprotective activity assessment.

Other Potential Biological Activities

The versatile thiophene-indole scaffold has been explored for a range of other therapeutic applications, highlighting the broad biological potential of this class of compounds.

  • Antiviral Activity : Derivatives of 2-(thiophen-2-yl)-1H-indole have been designed and evaluated as potent inhibitors of the HIV-1 reverse transcriptase enzyme.[13]

  • Kinase Inhibition : Thiophene derivatives have been identified as highly selective and potent inhibitors of phosphatidylinositol-3-kinases (PI3Ks), a key target in cancer therapy.[14]

  • Enzyme Inhibition : Certain thiophene derivatives have shown potential as acetylcholinesterase inhibitors, which is relevant for the treatment of Alzheimer's disease.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of thiophene-indole analogs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Plate cells (e.g., HCT-116 or MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a standard drug (e.g., Doxorubicin or Combretastatin A-4) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation : Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment : Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation : Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining : Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis : Analyze the cell cycle distribution using appropriate software.

Tubulin Polymerization Assay
  • Reaction Mixture : Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a buffer in a 96-well plate.

  • Compound Addition : Add the test compound or a reference inhibitor (e.g., Combretastatin A-4) to the wells.

  • Initiation of Polymerization : Initiate tubulin polymerization by incubating the plate at 37°C.

  • Absorbance Monitoring : Monitor the change in absorbance over time at 340 nm.

  • IC₅₀ Determination : Determine the concentration of the compound that inhibits tubulin polymerization by 50%.

This comparative guide, based on existing data for analogous compounds, underscores the potential of this compound as a promising scaffold for further investigation in drug discovery. The provided data and protocols offer a foundational resource for researchers aiming to validate and expand upon these findings.

References

A Comparative Guide to 6-Thiophen-2-yl-1H-indole and Other Indole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This guide provides a comparative analysis of 6-thiophen-2-yl-1H-indole and other key indole derivatives, offering insights into their biological performance with supporting experimental data and methodologies.

Introduction to Indole Derivatives

Indole and its derivatives are prevalent in numerous natural products and synthetic molecules, exhibiting a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of different substituents onto the indole ring system can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide focuses on comparing the properties of this compound with unsubstituted indole, and its methyl, bromo, and nitro-substituted counterparts to elucidate structure-activity relationships.

Comparative Biological Activity

The biological activity of indole derivatives is highly dependent on the nature and position of substituents. The following tables summarize the cytotoxic and antimicrobial activities of selected indole derivatives.

Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various studies and presented for comparative purposes. It is important to note that experimental conditions such as cell lines and assay duration can influence the results.

CompoundCell LineIC50 (µM)Reference
Indole-3-carbinol MCF-7 (Breast)~55[3]
MDA-MB-231 (Breast)~10[3]
HCT-8 (Colon)~10[3]
HepG2 (Liver)~5[3]
5-Bromoindole derivative HepG2 (Liver)Varies[1]
A549 (Lung)Varies[1]
MCF-7 (Breast)Varies[1]
(methylene)bis(2-thiophen-2-yl-1H-indole) derivative (4g) HCT-116 (Colon)7.1 ± 0.07
(methylene)bis(2-thiophen-2-yl-1H-indole) derivative (4a) HCT-116 (Colon)10.5 ± 0.07
(methylene)bis(2-thiophen-2-yl-1H-indole) derivative (4c) HCT-116 (Colon)11.9 ± 0.05

Note: Data for this compound was not directly available. The provided data is for a closely related 2-thiophen-2-yl-1H-indole derivative.

Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
5-Bromoindole derivatives Gram-positive & Gram-negative bacteriaVaries[1]
Indolylbenzo[d]imidazoles 3ao and 3aq Staphylococcus aureus< 1
Indolylbenzo[d]imidazoles 3aa and 3ad Staphylococcus aureus3.9–7.8
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) Mycobacterium smegmatis3.9
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) Candida albicans3.9

Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and characterization of indole derivatives.

Compound¹H NMR (δ, ppm in DMSO-d6)¹³C NMR (δ, ppm in DMSO-d6)UV-Vis (λmax, nm)
Indole 11.08 (NH), 7.39 (d, H7), 7.32 (d, H4), 7.03 (t, H6), 6.95 (t, H5), 6.33 (t, H3), 7.24 (t, H2)135.7 (C7a), 127.9 (C3a), 124.0 (C2), 120.7 (C6), 119.8 (C4), 118.7 (C5), 111.2 (C7), 101.9 (C3)~270, ~280, ~290
Skatole (3-Methylindole) 10.75 (NH), 7.50 (d, H4), 7.29 (d, H7), 7.05 (t, H6), 6.95 (t, H5), 7.09 (s, H2), 2.25 (s, CH3)136.2 (C7a), 128.5 (C3a), 123.4 (C2), 121.1 (C6), 118.8 (C5), 118.5 (C4), 111.0 (C7), 110.8 (C3), 9.7 (CH3)~280, ~290
5-Bromoindole 11.3 (NH), 7.7 (s, H4), 7.3 (d, H7), 7.1 (d, H6), 6.4 (s, H3), 7.2 (s, H2)134.7 (C7a), 129.8 (C3a), 126.3 (C2), 123.5 (C6), 121.2 (C4), 112.9 (C7), 112.7 (C5), 101.3 (C3)Data not readily available

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their biological effects through modulation of various signaling pathways. Understanding these mechanisms is crucial for rational drug design.

Kinase Inhibition Signaling Pathway

Many indole derivatives function as kinase inhibitors, targeting key enzymes in signaling cascades that are often dysregulated in cancer. Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR are common targets. Inhibition of these kinases blocks downstream pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis.[4]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Indole_Derivative Indole Derivative (e.g., this compound) Indole_Derivative->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Kinase inhibition by indole derivatives.

Apoptosis Induction Pathway

A common mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Indole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2][5]

Apoptosis_Pathway cluster_pathways Apoptotic Triggers Indole_Derivative Indole Derivative Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↑Bax, ↓Bcl-2) Indole_Derivative->Bcl2_family Death_Receptors Death Receptor Activation Indole_Derivative->Death_Receptors Mitochondria Mitochondria Bcl2_family->Mitochondria Caspase_8 Caspase-8 activation Death_Receptors->Caspase_8 Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Effector Caspase-3 activation Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis induction by indole derivatives.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Add serial dilutions of indole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate the plate for 48-72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Antimicrobial Susceptibility (Broth Microdilution) Test

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Workflow A Prepare serial dilutions of indole derivatives in broth B Inoculate with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

References

Structure-Activity Relationship of 6-Thiophen-2-yl-1H-indole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-thiophen-2-yl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core, with a focus on their performance as kinase inhibitors, HIV-1 reverse transcriptase inhibitors, and antioxidants. The information presented is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity

The biological activities of this compound analogs are significantly influenced by the nature and position of substituents on both the indole and thiophene rings. The following tables summarize the quantitative data for key analogs, highlighting their inhibitory concentrations against various targets.

Kinase Inhibitory Activity

A series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which can be considered constrained analogs of 6-thiophen-2-yl-1H-indoles, have been investigated as inhibitors of DYRK1A, CLK1, CLK4, and haspin kinases.[1][2][3] The SAR studies revealed that substitutions on the benzothiophene and indenone moieties play a crucial role in their potency and selectivity.

CompoundR⁵R (indenone)DYRK1A IC₅₀ (nM)CLK1 IC₅₀ (nM)CLK4 IC₅₀ (nM)Haspin IC₅₀ (nM)Antiproliferative Activity (U373 & U87 cells)
4i HH105---No significant effect
4k OH5-OCH₃35202676Moderate
4l OHH54----
4j OH6-OCH₃116----
4e OCH₃H52----
4m FHInactive----

Data extracted from studies on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which are structurally related to the core topic.[1][2]

Key SAR Observations for Kinase Inhibitors:

  • Hydroxyl Group at R⁵: Introduction of a hydroxyl group at the R⁵ position of the benzothiophene ring generally leads to higher potency against DYRK1A.[1][2]

  • Methoxy Group on Indenone: A methoxy group at the 5-position of the indenone moiety, in combination with a hydroxyl group at R⁵, as seen in compound 4k , results in the most potent inhibition of DYRK1A, CLK1, and CLK4.[1][2]

  • Isosteric Replacement: Replacing the hydroxyl group with a fluorine atom (compound 4m ) leads to a complete loss of activity against DYRK1A.[1][2]

  • Antiproliferative Effects: The most potent DYRK1A inhibitor, 4k , exhibited moderate antiproliferative activity against glioblastoma cell lines.[1][2]

HIV-1 Reverse Transcriptase Inhibitory Activity

Derivatives of 2-(thiophen-2-yl)-1H-indole have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase (RT).[4] These studies highlight the importance of hydrophobic substituents at the 3-position of the indole ring.

Compound TypeModification at Indole C3-positionHIV-1 RT Inhibition
7a-c α-hydroxyphosphonate adductsEvaluated
8a-c Ethylene derivatives via Wittig reactionPotent inhibitors

Specific IC₅₀ values were not provided in the abstract, but the study indicates potent inhibition for the ethylene derivatives.[4]

Antioxidant Activity

Novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives have been designed and evaluated for their antioxidant potential using the ABTS radical scavenging assay.[5][6]

CompoundHeterocycle linked to Indole C3ABTS IC₅₀ (µg/mL)
10 Ethyl-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate28.23
8 Pyran31.71
3 Pyrimidine34.87
2 Pyridine45.26
7 Pyrazole48.88
Ascorbic Acid (Standard) -30.03

Key SAR Observations for Antioxidants:

  • Compound 10 , featuring a cyclohexene carboxylate moiety, demonstrated superior antioxidant activity compared to the standard, ascorbic acid.[5][6]

  • The presence of three oxygen atoms, including an ethoxy group, is suggested to contribute to the enhanced antioxidant activity of compound 10 .[5]

Experimental Protocols

Kinase Inhibition Assays
  • Z'-LYTE FRET Activity Assay: This assay was used to determine the IC₅₀ values for DYRK1A and DYRK1B. It is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a peptide substrate.[1]

  • LanthaScreen Eu Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the IC₅₀ value for haspin. It measures the binding of a europium-labeled antibody to a phosphorylated substrate.[1]

  • Functional Radiometric Test: This assay was used to confirm the inhibitory activity of the compounds. It measures the incorporation of ³³P-labeled phosphate from ATP into a specific substrate by the kinase.[1]

Antiproliferative Assay
  • Cell Lines: Human glioblastoma cell lines U373 and U87 were used.[1][2]

  • Methodology: The effect of the compounds on cell proliferation was assessed to determine the concentration that produces a 50% reduction in cell proliferation (IC₅₀). The specific methodology (e.g., MTT, SRB) was not detailed in the provided search results.

HIV-1 Reverse Transcriptase Inhibition Assay
  • The inhibitory activity of the synthesized compounds against the HIV-1 reverse transcriptase (RT) enzyme was evaluated. The specific details of the assay protocol were not available in the provided abstract.[4]

Antioxidant Activity Assay
  • ABTS Radical Scavenging Assay: The antioxidant capacity of the compounds was determined by their ability to scavenge the stable 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in the absorbance of the ABTS radical is measured spectrophotometrically, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the ABTS radicals) is calculated.[5][6]

Visualizations

Experimental Workflow for Kinase Inhibitor Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of this compound Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Kinase_Assay Kinase Inhibition Assays (e.g., FRET, Radiometric) Purification->Kinase_Assay Antiproliferative_Assay Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) Purification->Antiproliferative_Assay IC50_Determination IC50 Value Calculation Kinase_Assay->IC50_Determination Antiproliferative_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis G Compound_4k Compound 4k DYRK1A DYRK1A Compound_4k->DYRK1A Inhibits (IC50 = 35 nM) CLK1 CLK1 Compound_4k->CLK1 Inhibits (IC50 = 20 nM) CLK4 CLK4 Compound_4k->CLK4 Inhibits (IC50 = 26 nM) Haspin Haspin Compound_4k->Haspin Inhibits (IC50 = 76 nM) Downstream_Substrates Downstream Substrates DYRK1A->Downstream_Substrates Phosphorylates CLK1->Downstream_Substrates Phosphorylates CLK4->Downstream_Substrates Phosphorylates Haspin->Downstream_Substrates Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Substrates->Cell_Proliferation Regulates

References

Comparative Analysis: 6-Thiophen-2-yl-1H-indole Analogs as Potential Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: For Research Use Only

In the landscape of oncology drug discovery, the indole scaffold is a well-established pharmacophore, with numerous derivatives recognized for their interference with microtubule dynamics—a critical process in cell division. The incorporation of a thiophene moiety, as seen in 6-thiophen-2-yl-1H-indole and its analogs, presents a promising avenue for the development of novel anticancer agents. This guide provides a comparative analysis of the inhibitory potential of this compound derivatives against established tubulin polymerization inhibitors, supported by available experimental data and detailed methodologies.

While direct efficacy data for this compound is limited in publicly available literature, its structural similarity to known tubulin inhibitors strongly suggests its potential in this area. Research into analogous compounds, particularly those with heterocyclic substitutions at the 6th or 7th position of the indole ring, has demonstrated potent inhibition of tubulin polymerization and significant antiproliferative activity against cancer cell lines.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the in vitro inhibitory activity of a key 6-heterocyclyl-1H-indole analog in comparison to well-characterized tubulin inhibitors. The data highlights the potential of the thiophene-indole scaffold as a potent anticancer agent.

CompoundTarget/AssayIC50 ValueCell Line/System
(6-(Thiophen-3-yl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanethione Tubulin Polymerization0.58 ± 0.06 µMPurified tubulin
Antiproliferative Activity4.5 ± 1 nMMCF-7 (Breast Cancer)
Combretastatin A-4 (CA-4) Tubulin Polymerization~2.1 µMPurified tubulin
Antiproliferative Activity (GI50)~2.1 µMA549 (Lung Cancer)
Colchicine Tubulin Polymerization~2.68 µMPurified tubulin
Antiproliferative Activity (IC50)~0.1 µMSH-SY5Y (Neuroblastoma)
Paclitaxel (Taxol®) Tubulin Polymerization (EC50 - promotes)~11 - 23 µMPurified tubulin
Antiproliferative Activity (IC50)Median IC50 ~9.4 µM (24h)Human Tumor Cell Lines

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to facilitate the replication and validation of these findings.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density of the solution.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Guanosine triphosphate (GTP)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Positive and negative controls (e.g., Paclitaxel and Colchicine)

  • 96-well, flat-bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in the polymerization buffer on ice.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Dispense the reaction mixture into the wells of a pre-warmed 96-well plate.

  • Add the test compounds and controls to the respective wells at the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes).

  • Plot the absorbance against time to generate polymerization curves. The inhibitory effect can be quantified by measuring changes in the maximum rate of polymerization (Vmax) and the final polymer mass.[1]

Cytotoxicity MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2]

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[3]

  • Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[3][4]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Measure the absorbance at a wavelength between 500 and 600 nm.[4]

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.[6]

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

Mitotic_Arrest_Pathway Signaling Pathway of Mitotic Arrest by Tubulin Inhibitors cluster_cell_cycle Cell Cycle Progression cluster_microtubule_dynamics Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M M->G1 Mitotic_Spindle Defective Mitotic Spindle Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Inhibitor This compound (and known inhibitors) Disruption Disruption of Microtubule Dynamics Inhibitor->Disruption Disruption->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of mitotic arrest induced by tubulin polymerization inhibitors.

Tubulin_Polymerization_Assay Experimental Workflow for In Vitro Tubulin Polymerization Assay cluster_preparation Reaction Preparation cluster_treatment Treatment cluster_measurement Measurement and Analysis Tubulin 1. Prepare purified tubulin in polymerization buffer on ice Reagents 2. Add GTP and glycerol Tubulin->Reagents Plate 3. Dispense mixture into a 96-well plate Reagents->Plate Compounds 4. Add test compounds and controls (e.g., DMSO) Plate->Compounds Spectro 5. Incubate at 37°C in a spectrophotometer Compounds->Spectro Readings 6. Measure absorbance at 340 nm at regular intervals Spectro->Readings Analysis 7. Plot absorbance vs. time to determine inhibition Readings->Analysis

References

In-Vivo Efficacy of 6-thiophen-2-yl-1H-indole and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available literature does not contain specific in-vivo efficacy studies for the compound 6-thiophen-2-yl-1H-indole. This guide therefore provides a comparative overview based on in-vitro data for structurally related compounds and the broader therapeutic potential of the thiophene-indole scaffold.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the biological activity of thiophene-indole derivatives. While direct in-vivo validation for this compound is not available, this document summarizes relevant in-vitro data for analogous compounds and discusses the wider therapeutic landscape for this chemical class.

Executive Summary

The thiophene-indole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Research into this structural class has identified compounds with potential applications in oncology, infectious diseases, and neurology. While in-vivo data for this compound is absent from current literature, the in-vitro characterization of the closely related compound, ZCZ011 (6-Methyl-3-(2-nitro-1-(thiophen-2yl)ethyl)-2-phenyl-1H-indole), suggests a potential role as a modulator of the cannabinoid receptor 1 (CB1). This guide will focus on the available data for ZCZ011 and compare the therapeutic potential of the broader thiophene-indole class against other targets.

Comparative Analysis of Thiophene-Indole Derivatives

The therapeutic potential of thiophene-indole derivatives is diverse, with different substitutions on the core scaffold directing activity towards various biological targets. The following table summarizes the biological activities of several notable thiophene-indole compounds.

Compound ClassSpecific Derivative(s)Biological TargetObserved EffectDevelopment Stage
Cannabinoid Receptor Modulators ZCZ011Cannabinoid Receptor 1 (CB1)Allosteric agonistIn-vitro
Anticancer Agents (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivativesHCT-116 colon cancer cellsCytotoxicity, cell cycle arrest at S and G2/M phase.[3][4]In-vitro
Antileishmanial Agents Cycloalka[b]thiophene-indole hybridsLeishmania amazonensis promastigotesAntileishmanial activity.[5][6]In-vitro
HIV-1 Reverse Transcriptase Inhibitors 2-(thiophen-2-yl)-1H-indole derivativesHIV-1 Reverse TranscriptaseEnzyme inhibition.[7]In-vitro

In-Depth Look: ZCZ011 - A CB1 Receptor Allosteric Agonist

The most relevant available data for a compound structurally similar to this compound is for ZCZ011. This compound has been characterized in-vitro as an allosteric agonist of the CB1 receptor. Allosteric modulators are of significant therapeutic interest as they can offer a more nuanced control of receptor activity compared to traditional orthosteric ligands, potentially leading to improved safety profiles.[8]

Experimental Data Summary for ZCZ011 (in-vitro)

AssayAgonist ActivityAllosteric Modulatory Effect
G protein dissociation Allosteric agonistNo positive allosteric modulation observed in combination with CP55940 or AMB-FUBINACA.
cAMP signaling Allosteric agonistNo positive allosteric modulation observed in combination with CP55940 or AMB-FUBINACA.
β-arrestin translocation Allosteric agonistLimited positive allosteric modulation in increasing the potency and efficacy of THC-induced translocation.
ERK1/2 phosphorylation Allosteric agonistLimited positive allosteric modulation in increasing the potency and efficacy of THC-induced phosphorylation.
Receptor internalization Allosteric agonistLimited positive allosteric modulation in increasing the potency and efficacy of THC-induced internalization.

Experimental Protocols

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were transiently transfected with plasmids encoding for the human CB1 receptor using a suitable transfection reagent according to the manufacturer's protocol.

Bioluminescence Resonance Energy Transfer (BRET) Assays:

  • G protein dissociation: HEK293 cells co-expressing CB1 receptor and a BRET-based G protein sensor were used. Ligand-induced changes in the BRET signal were measured to determine G protein activation.

  • cAMP signaling: A BRET-based cAMP sensor was used to measure changes in intracellular cAMP levels upon ligand stimulation of CB1 receptors.

  • β-arrestin translocation: A BRET assay was employed to monitor the recruitment of β-arrestin to the CB1 receptor following ligand binding.

ERK1/2 Phosphorylation Assay: Phosphorylation of ERK1/2 was quantified using an AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) kit (PerkinElmer) according to the manufacturer's instructions.

Receptor Internalization Assay: Receptor internalization was assessed using a cell-based ELISA. HEK293 cells expressing N-terminally FLAG-tagged CB1 receptors were treated with ligands, and the amount of receptor remaining on the cell surface was quantified using an anti-FLAG antibody.

Signaling Pathways and Experimental Workflows

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Allosteric Agonist (e.g., ZCZ011) CB1R CB1 Receptor Ligand->CB1R Binds to allosteric site G_protein Gαi/o CB1R->G_protein Activates ERK ERK1/2 CB1R->ERK Activates beta_arrestin β-arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inactivates Internalization Receptor Internalization beta_arrestin->Internalization Promotes

Caption: Simplified signaling pathway of CB1 receptor activation by an allosteric agonist.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays In-vitro Assays cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with CB1 Receptor Plasmid HEK293->Transfection BRET BRET Assays (G protein, cAMP, β-arrestin) Transfection->BRET AlphaLISA AlphaLISA (ERK1/2 Phosphorylation) Transfection->AlphaLISA ELISA Cell-based ELISA (Receptor Internalization) Transfection->ELISA Data Data Collection and Analysis BRET->Data AlphaLISA->Data ELISA->Data

Caption: General experimental workflow for the in-vitro characterization of CB1 receptor modulators.

Conclusion and Future Directions

While the absence of in-vivo efficacy data for this compound limits direct comparisons, the available in-vitro data for the structurally related compound ZCZ011 highlights the potential for this chemical class to modulate the cannabinoid system. The broader family of thiophene-indole derivatives has demonstrated a wide range of biological activities, underscoring the versatility of this scaffold in drug discovery.[9][10]

Future research should focus on conducting in-vivo studies to validate the efficacy and safety of promising thiophene-indole candidates. For compounds like ZCZ011, in-vivo models of pain, inflammation, or neurological disorders where CB1 receptor modulation is relevant would be the next logical step. Such studies are crucial to translate the encouraging in-vitro findings into tangible therapeutic applications. The development of selective CB2 agonists from this class also remains a promising avenue to avoid the psychoactive effects associated with CB1 activation.[11][12]

References

cross-validation of analytical methods for 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-thiophen-2-yl-1H-indole

For researchers, scientists, and drug development professionals, the robust and accurate quantification of this compound is paramount for its potential therapeutic applications. The validation and cross-validation of analytical methods are critical steps to ensure data integrity and reliability across different laboratories or when different analytical techniques are employed.[1][2] This guide provides an objective comparison of common analytical techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies.

The process of cross-validation involves comparing the results from two or more analytical methods to determine if they are comparable.[1] This is crucial when data from different studies, conducted in different labs or using different techniques, need to be combined or compared.[1][3]

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of indole derivatives, which can be considered representative for this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.995> 0.99> 0.998
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (% RSD) < 5%< 10%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL range
Specificity Moderate to HighHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quantification of indole derivatives in various samples.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, for example, with a mixture of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy, likely in the 220-300 nm range).[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds.[7][8][9] For indole derivatives, derivatization may be necessary to improve volatility and chromatographic performance.

  • Sample Preparation & Derivatization: The sample is extracted and concentrated. Derivatization is then performed using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the indole nitrogen, increasing volatility.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Splitless injection mode.

    • Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280-300°C.

    • MS System: A mass spectrometer operating in electron ionization (EI) mode.

    • Quantification: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, particularly suitable for complex matrices and low concentration levels.

  • Sample Preparation: Similar to HPLC-UV, the sample is dissolved in a suitable solvent and filtered. Dilution may be required to fall within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for indole derivatives.

    • Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification start Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc uv UV Detector hplc->uv data Data Acquisition (Chromatogram) uv->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate result Concentration calibrate->result

Caption: Generalized workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification start Sample extract Extraction & Concentration start->extract derivatize Derivatization (e.g., BSTFA) extract->derivatize gc GC System (HP-5MS Column, Temp. Program) derivatize->gc ms Mass Spectrometer (EI, SIM) gc->ms data Data Acquisition (Mass Spectrum) ms->data integrate Ion Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate result Concentration calibrate->result

Caption: Generalized workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Sample dissolve Dissolve in Solvent start->dissolve filter Filter & Dilute dissolve->filter lc LC System (C18 Column, Gradient Elution) filter->lc msms Tandem Mass Spec (ESI, MRM) lc->msms data Data Acquisition (MRM Transitions) msms->data integrate Peak Area Ratio data->integrate calibrate Calibration Curve integrate->calibrate result Concentration calibrate->result

Caption: Generalized workflow for LC-MS/MS analysis.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 6-Thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The 6-thiophen-2-yl-1H-indole scaffold, in particular, represents a valuable pharmacophore due to the combined structural features of the indole and thiophene rings. This guide provides a comparative analysis of two prominent synthetic strategies for accessing this molecule: the classic Fischer Indole Synthesis and the modern Palladium-Catalyzed Suzuki Cross-Coupling. The evaluation is based on synthetic efficiency, reagent accessibility, and reaction conditions, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterFischer Indole SynthesisSuzuki Cross-Coupling
Starting Materials 4-(Thiophen-2-yl)aniline, Pyruvic Acid6-Bromo-1H-indole, Thiophene-2-boronic acid
Key Transformation Acid-catalyzed intramolecular cyclizationPalladium-catalyzed C-C bond formation
Number of Steps 2 (from 4-(thiophen-2-yl)aniline)1
Overall Yield (Estimated) ModerateHigh[1]
Reaction Conditions Harsh (strongly acidic, high temperature)Mild (neutral or basic, moderate temperature)
Catalyst Acid (e.g., H₂SO₄, PPA)Palladium complex (e.g., Pd(PPh₃)₄)
Substrate Scope Generally broad for indoles[2][3]Very broad, tolerant of many functional groups

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring system from a phenylhydrazine and a suitable ketone or aldehyde under acidic conditions.[2][4]

digraph "Fischer Indole Synthesis Workflow" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Nodes A [label="4-(Thiophen-2-yl)aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Reduction\n(SnCl₂·2H₂O, HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="(4-(Thiophen-2-yl)phenyl)hydrazine", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Condensation with Pyruvic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Hydrazone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Cyclization\n(Polyphosphoric Acid, 100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="this compound-2-carboxylic acid", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Decarboxylation\n(Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; }

Suzuki Cross-Coupling for this compound.
Experimental Protocol
  • To a solution of 6-bromo-1H-indole in a mixture of 1,2-dimethoxyethane (DME) and water is added thiophene-2-boronic acid, sodium carbonate, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • The reaction mixture is degassed and heated to 80 °C under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Conclusion

Both the Fischer indole synthesis and the Suzuki cross-coupling provide viable pathways to this compound. The Suzuki cross-coupling is the more efficient and direct route, offering a higher yield in a single step under milder conditions. However, the Fischer indole synthesis, despite its multi-step nature and harsher conditions, remains a valuable and cost-effective alternative, particularly when the required substituted aniline is readily available. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity.

References

Benchmarking 6-thiophen-2-yl-1H-indole: A Comparative Analysis Against Standard Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative performance benchmark of thiophene-indole derivatives against standard therapeutic compounds. Due to the limited publicly available data specifically for 6-thiophen-2-yl-1H-indole, this analysis focuses on the performance of closely related 2-(thiophen-2-yl)-1H-indole analogs, which have shown significant anticancer activity. The primary benchmark for anticancer activity is Doxorubicin, a standard chemotherapeutic agent. This document outlines the cytotoxic efficacy, the experimental protocols used for these measurements, and the underlying biological pathways.

Comparative Efficacy Against HCT-116 Colon Cancer Cells

The following table summarizes the in vitro cytotoxic activity of representative 2-(thiophen-2-yl)-1H-indole derivatives against the human colorectal carcinoma cell line, HCT-116. The performance is compared to Doxorubicin, a standard of care in cancer therapy. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureIC50 (µM) against HCT-116 CellsReference
Compound 4g 3,3'-((4-(dimethylamino)phenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)7.1 ± 0.07[1][2][3]
Compound 4a 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole)10.5 ± 0.07[1][2]
Compound 4c 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)11.9 ± 0.05[1][2]
Doxorubicin (Standard of Care)0.88 - 1.9 µM[4][5]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of the thiophene-indole derivatives and the standard compound Doxorubicin against the HCT-116 cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 1×10⁴ cells/well and incubated for 12-24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiophene-indole derivatives or Doxorubicin) and incubated for a further 24-48 hours.[6][10]

  • MTT Addition: Following the incubation period, 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µl of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: The plates are shaken for 10 minutes at room temperature, and the absorbance is measured at 570 nm using a microplate reader.[6][7]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

While specific MIC (Minimum Inhibitory Concentration) values for this compound were not found, a general protocol for determining such values is the broth microdilution method. This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a pure culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding HCT-116 Cell Seeding (1x10^4 cells/well) incubation1 Incubation (12-24 hours) cell_seeding->incubation1 compound_addition Addition of Thiophene-Indole or Doxorubicin incubation1->compound_addition incubation2 Incubation (24-48 hours) compound_addition->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubation (4 hours) mtt_addition->incubation3 solubilization Add DMSO to Dissolve Formazan incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxic effects of test compounds using the MTT assay.

Signaling Pathway for Cell Cycle Arrest

Thiophene-indole derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest, a critical pathway for controlling cell proliferation.[1][2][3] The following diagram illustrates a simplified signaling pathway leading to cell cycle arrest, often involving the tumor suppressor protein p53.

cell_cycle_arrest Simplified Signaling Pathway of Cell Cycle Arrest dna_damage DNA Damage (Induced by Thiophene-Indole) atm_atr ATM/ATR Kinases dna_damage->atm_atr activates p53 p53 Activation atm_atr->p53 phosphorylates p21 p21 Expression p53->p21 induces cdk_cyclin CDK-Cyclin Complexes p21->cdk_cyclin inhibits cell_cycle_progression Cell Cycle Progression cdk_cyclin->cell_cycle_progression promotes cell_cycle_arrest Cell Cycle Arrest (G1/S and G2/M) cdk_cyclin->cell_cycle_arrest inhibition leads to

References

Isomeric Scaffolds in Drug Discovery: A Head-to-Head Comparison of Thiophene-Fused Heterocycles in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle art of medicinal chemistry often lies in the nuanced manipulation of molecular architecture. The choice of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a potential drug candidate. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit remarkably different biological activities. This guide provides a direct comparative analysis of the biological performance of isomeric thiophene-fused heterocycles, offering valuable insights for rational drug design.

Comparative Analysis of Thienopyrimidine Isomers as Choline Kinase Inhibitors

A key study investigated a series of thieno[3,2-d]pyrimidinium and thieno[2,3-d]pyrimidinium derivatives as inhibitors of human choline kinase (CK), a validated target in cancer therapy. The researchers synthesized and evaluated these isomers for their enzymatic inhibitory activity and their antiproliferative effects against various cancer cell lines.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the key findings from the comparative biological evaluation of selected thieno[3,2-d]pyrimidinium and thieno[2,3-d]pyrimidinium isomers. The data clearly demonstrates that the isomeric form of the thienopyrimidine core has a significant impact on both enzyme inhibition and cellular activity.

Compound IDIsomer CoreLinker & Cationic HeadCKα1 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)MDA-MB-231 IC50 (µM)
Fa-29 thieno[3,2-d]pyrimidiniumAzepane1.08>10>10>10
Ff-35 thieno[2,3-d]pyrimidiniumAzepane0.460.850.920.75
Fa-34 thieno[3,2-d]pyrimidiniumAzepane0.7041.21.51.1
Ff-36 thieno[2,3-d]pyrimidiniumAzepane0.3500.650.780.55

Data extracted from a study on thienopyridinium and thienopyrimidinium derivatives as human choline kinase inhibitors.[1][2]

Key Observation: In this comparative study, the thieno[2,3-d]pyrimidinium isomers (Ff-35 and Ff-36) consistently demonstrated superior inhibitory activity against choline kinase α1 and more potent antiproliferative effects across all tested cancer cell lines when compared to their corresponding thieno[3,2-d]pyrimidinium counterparts (Fa-29 and Fa-34)[1][2]. This highlights the critical influence of the thiophene ring's orientation on the molecule's ability to interact with its biological target.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the detailed methodologies for the key experiments are provided below.

Choline Kinase Inhibition Assay

The inhibitory activity of the compounds against human choline kinase α1 (CKα1) was determined using a coupled enzymatic assay. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Reaction Mixture: The reaction was carried out in a 96-well plate in a final volume of 100 µL containing 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM DTT, 50 µM ATP, and 50 µM choline.

  • Enzyme and Inhibitor: Recombinant human CKα1 (25 ng) was pre-incubated with various concentrations of the test compounds for 15 minutes at 37°C.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrates (ATP and choline).

  • Coupled Enzyme System: The produced ADP was used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase, which was then converted to lactate by lactate dehydrogenase with the concomitant oxidation of NADH to NAD⁺.

  • Detection: The decrease in NADH concentration was monitored spectrophotometrically at 340 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of CKα1 activity (IC50) was calculated from the dose-response curves.

Cell Proliferation Assay

The antiproliferative activity of the compounds was evaluated against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), HeLa (cervical cancer), and MDA-MB-231 (triple-negative breast cancer), using the MTT assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was determined from the dose-response curves.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the biological evaluation of the isomeric thienopyrimidine compounds.

G cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Thienopyrimidine Isomers (thieno[3,2-d] and thieno[2,3-d]) EnzymeAssay Choline Kinase (CKα1) Inhibition Assay Synthesis->EnzymeAssay CellAssay Antiproliferative Assay (A549, HeLa, MDA-MB-231) Synthesis->CellAssay IC50_Enzyme IC50 Determination (Enzymatic Activity) EnzymeAssay->IC50_Enzyme IC50_Cell IC50 Determination (Cell Viability) CellAssay->IC50_Cell Comparison Head-to-Head Isomer Comparison IC50_Enzyme->Comparison IC50_Cell->Comparison

References

Validating the Target Engagement of 6-thiophen-2-yl-1H-indole and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of thiophene-indole derivatives, with a focus on their potential as anticancer agents. Due to the limited publicly available data on the specific target engagement of 6-thiophen-2-yl-1H-indole, this document centers on the well-documented cytotoxic effects of its close structural analogs, the 2-(thiophen-2-yl)-1H-indole derivatives. The primary mechanism of action explored is the induction of cell cycle arrest in cancer cells.

Herein, we present a comparison of the cytotoxic activity of these derivatives against the human colorectal carcinoma cell line HCT-116, benchmarked against the standard chemotherapeutic agent, Doxorubicin. Detailed experimental protocols for key validation assays are provided to enable researchers to conduct their own comparative studies.

Comparative Efficacy Against HCT-116 Cancer Cells

The following table summarizes the in vitro cytotoxic activity of representative 2-(thiophen-2-yl)-1H-indole derivatives compared to Doxorubicin. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DrugStructureIC50 (µM) against HCT-116 CellsReference
Compound 4g 3,3'-((4-(dimethylamino)phenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)7.1 ± 0.07[1][2]
Compound 4a 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole)10.5 ± 0.07[1][2]
Compound 4c 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)11.9 ± 0.05[1][2]
Doxorubicin Standard Chemotherapy Agent0.96 ± 0.02[3][4]

Experimental Workflow and Signaling Pathways

To validate the anticancer activity and elucidate the mechanism of action of thiophene-indole derivatives, a structured experimental workflow is essential. The following diagram illustrates a typical process, starting from initial cytotoxicity screening to the confirmation of cell cycle arrest.

experimental_workflow Experimental Workflow for Anticancer Activity Validation cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Investigation cluster_2 Signaling Pathway Hypothesis A Treat HCT-116 cells with 2-(thiophen-2-yl)-1H-indole derivatives B Perform MTT Assay to determine cell viability A->B C Calculate IC50 values B->C D Treat HCT-116 cells with compounds at IC50 concentrations C->D Proceed with potent compounds E Fix and stain cells with Propidium Iodide (PI) D->E F Analyze cell cycle distribution by Flow Cytometry E->F G Identify cell cycle arrest (e.g., at S and G2/M phases) F->G K Cell Cycle Arrest G->K Experimental evidence supports hypothesis H Thiophene-Indole Derivative I Potential Target (e.g., CDK) H->I J Downstream Effectors I->J J->K

Caption: A diagram illustrating the workflow for validating the anticancer properties of thiophene-indole derivatives.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compounds on HCT-116 cells.

Materials:

  • HCT-116 human colorectal carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Thiophene-indole derivatives and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and Doxorubicin in culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO-treated) and untreated control.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of HCT-116 cells.

Materials:

  • HCT-116 cells

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed HCT-116 cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential for Kinase Inhibition

The indole scaffold is a common feature in many kinase inhibitors. Given that the observed anticancer activity of 2-(thiophen-2-yl)-1H-indole derivatives involves cell cycle arrest, it is plausible that these compounds may exert their effects through the inhibition of cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle regulation. Further investigation into this potential mechanism is warranted.

General Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)

This protocol provides a general method for screening compounds against a kinase of interest.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In the wells of the plate, add the kinase, the test compound, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

By following these protocols and comparative data, researchers can further validate the target engagement of this compound and its analogs, contributing to the development of novel anticancer therapeutics.

References

Comparative Cytotoxicity of Thiophene-Indole Derivatives: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of novel thiophene-indole derivatives, a class of compounds showing significant promise in anticancer research. While the initial focus was on 6-thiophen-2-yl-1H-indole derivatives, the available experimental data centers on the closely related and potent 2-(thiophen-2-yl)-1H-indole scaffold. This document summarizes quantitative cytotoxicity data, details the experimental methodologies used for their evaluation, and visualizes key experimental and biological pathways to offer a comprehensive overview for researchers in oncology and medicinal chemistry.

Quantitative Cytotoxicity Data

The cytotoxic potential of several 2-(thiophen-2-yl)-1H-indole derivatives was evaluated against the HCT-116 human colorectal carcinoma cell line. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of cell growth, was determined for each derivative. The results, presented in Table 1, highlight the potent anticancer activity of these compounds.[1][2][3]

Table 1: Comparative Cytotoxicity of 2-(thiophen-2-yl)-1H-indole Derivatives against HCT-116 Cells

Compound IDStructureIC50 (µM) against HCT-116 Cells
4g 3,3'-((4-(dimethylamino)phenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)7.1 ± 0.07
4a 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole)10.5 ± 0.07
4c 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)11.9 ± 0.05

Note: A lower IC50 value indicates higher cytotoxicity.

Experimental Protocols

The evaluation of cytotoxicity for these indole derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration.[4]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating the cytotoxicity of these compounds and their potential mechanisms of action, the following diagrams are provided.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (HCT-116 in 96-well plates) treatment Treatment with varying concentrations of compounds cell_seeding->treatment compound_prep Preparation of Indole Derivatives compound_prep->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Formation of Formazan Crystals mtt_addition->formazan_formation solubilization Solubilization (e.g., with DMSO) formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading viability_calc Calculation of Cell Viability (%) absorbance_reading->viability_calc ic50_determination IC50 Value Determination viability_calc->ic50_determination

Caption: General workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

While the precise signaling pathways for all this compound derivatives are still under investigation, some studies on related thiophene-indole compounds suggest that they may induce cell cycle arrest.[1][2][5] The following diagram illustrates a simplified representation of this potential mechanism of action.

Cell_Cycle_Arrest_Pathway cluster_pathway Potential Signaling Pathway indole_derivative Thiophene-Indole Derivative cell_cycle Cell Cycle Progression (G1, S, G2, M phases) indole_derivative->cell_cycle Inhibits s_phase_arrest S Phase Arrest g2_m_arrest G2/M Phase Arrest apoptosis Apoptosis (Programmed Cell Death) s_phase_arrest->apoptosis g2_m_arrest->apoptosis

Caption: Proposed mechanism of action involving cell cycle arrest leading to apoptosis.

Comparative Analysis Logic

The comparative assessment of the cytotoxicity of these derivatives follows a logical progression from synthesis and screening to mechanistic studies.

Comparative_Analysis_Logic synthesis Synthesis of Thiophene-Indole Derivatives screening Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening data_analysis Quantitative Analysis (IC50 Determination) screening->data_analysis comparison Comparative Evaluation of Potency and Selectivity data_analysis->comparison sar Structure-Activity Relationship (SAR) Studies comparison->sar mechanism Mechanistic Studies (e.g., Cell Cycle Analysis) comparison->mechanism

Caption: Logical workflow for the comparative analysis of novel cytotoxic compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thiophene-indole chemical scaffold, highlighting the activities of key derivatives against various biological targets. This guide provides a framework for assessing the selectivity of novel compounds, including 6-thiophen-2-yl-1H-indole, by detailing relevant experimental protocols and potential signaling pathway interactions.

While specific selectivity profiling data for this compound against a broad panel of related targets is not extensively available in the public domain, the broader family of thiophene-indole derivatives has been the subject of significant investigation across multiple therapeutic areas. These studies reveal a versatile scaffold with the potential for potent and selective activity against a range of biological targets, including kinases, viral enzymes, and G-protein coupled receptors. This guide synthesizes the available data on related thiophene-indole compounds to provide a comparative overview of their biological activities and outlines the standard experimental procedures required to assess the selectivity of a novel agent like this compound.

Comparative Analysis of Thiophene-Indole Derivatives

The thiophene-indole core can be functionalized at various positions to generate derivatives with distinct pharmacological profiles. The table below summarizes the in vitro activity of several published thiophene-indole analogs, showcasing the diverse therapeutic potential of this scaffold.

Compound ClassSpecific DerivativeTarget/AssayActivity (IC50/EC50)Therapeutic Area
Anticancer Agents 3,3'-((4-(dimethylamino)phenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 cells7.1 ± 0.07 µM[1][2]Oncology
3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 cells10.5 ± 0.07 µM[1][2]Oncology
3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 cells11.9 ± 0.05 µM[1][2]Oncology
HIV-1 Reverse Transcriptase Inhibitors 2-(thiophen-2-yl)-1H-indole derivative (Compound 8b)HIV-1 RT2.93 nM[3]Infectious Disease
2-(thiophen-2-yl)-1H-indole derivative (Compound 12)HIV-1 RT3.54 nM[3]Infectious Disease
2-(thiophen-2-yl)-1H-indole derivative (Compound 9a)HIV-1 RT4.09 nM[3]Infectious Disease
Efavirenz (Standard of Care)HIV-1 RT6.03 nM[3]Infectious Disease
Cannabinoid Receptor Modulators 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011)CB1 ReceptorAllosteric Agonist[4][5]Neuroscience

Experimental Protocols for Selectivity Assessment

To ascertain the selectivity of a novel compound such as this compound, a tiered approach employing a variety of in vitro assays is recommended. The following protocols are standard in the field for kinase inhibitor and receptor ligand characterization.

In Vitro Kinase Selectivity Profiling

A crucial step in the characterization of many small molecule inhibitors is to assess their selectivity across the human kinome. This is often performed using large panels of purified kinases.

Objective: To determine the inhibitory activity of a test compound against a broad range of protein kinases.

Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to create a concentration range for IC50 determination.

  • Kinase Reactions: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase, its specific substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a suitable reaction buffer.

  • Incubation: The test compound at various concentrations is added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.

  • Detection of Activity: The extent of substrate phosphorylation is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.[6] Alternative methods include luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.

A generalized workflow for kinase selectivity profiling is depicted in the diagram below.

G cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Test Compound Serial Dilution reaction_setup Set up Kinase Reactions (Kinase, Substrate, ATP) compound_prep->reaction_setup kinase_panel Kinase Panel Preparation kinase_panel->reaction_setup incubation Incubation with Compound reaction_setup->incubation quantification Quantify Kinase Activity incubation->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis

Workflow for Kinase Selectivity Profiling.
Radioligand Binding Assays for Receptor Selectivity

For compounds targeting receptors, such as G-protein coupled receptors (GPCRs), radioligand binding assays are the gold standard for determining binding affinity and selectivity.

Objective: To measure the affinity of a test compound for a specific receptor and its selectivity against other related receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Competitive Binding: A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

  • Selectivity Assessment: To assess selectivity, this assay is repeated for a panel of related receptors.

Potential Signaling Pathway Modulation

Given the demonstrated activity of thiophene-indole derivatives against cancer cell lines, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Aberrant activation of this pathway is a common feature in many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiophene-Indole Inhibitor Inhibitor->PI3K

Hypothetical PI3K/AKT/mTOR Pathway Inhibition.

This diagram illustrates a potential mechanism where a thiophene-indole derivative could act as an inhibitor of PI3K, thereby blocking downstream signaling that leads to cell proliferation and survival.

Conclusion

The thiophene-indole scaffold represents a promising starting point for the development of novel therapeutics. The available data on various derivatives highlight its potential to yield potent and selective modulators of diverse biological targets. While the specific selectivity profile of this compound remains to be elucidated, the experimental frameworks detailed in this guide provide a clear path for its comprehensive characterization. A systematic assessment of its activity against a panel of relevant kinases, receptors, and other enzymes will be crucial in defining its therapeutic potential and advancing it in the drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal of 6-thiophen-2-yl-1H-indole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6-thiophen-2-yl-1H-indole, a compound utilized in various research and development applications.

The toxicological properties of this compound have not been fully investigated. Therefore, it is crucial to handle and dispose of this compound as potentially hazardous material. The following procedures are based on standard laboratory safety protocols for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.

Handling Guidelines:

  • Avoid generating dust when handling the solid form of the compound.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Avoid contact with eyes, skin, and clothing.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, proper containment, and clear labeling to ensure it is managed correctly by your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow for Disposal:

cluster_prep Step 1: Preparation cluster_waste Step 2: Waste Segregation & Collection cluster_container Step 3: Containment cluster_label Step 4: Labeling cluster_storage Step 5: Storage & Disposal prep_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) prep_location Work in a Ventilated Area (e.g., Fume Hood) prep_ppe->prep_location waste_solid Collect Solid Waste: - Unused this compound - Contaminated consumables (e.g., weigh boats, wipes) prep_location->waste_solid waste_liquid Collect Liquid Waste: - Solutions containing this compound - Solvent rinses of contaminated glassware prep_location->waste_liquid container_solid Place solid waste in a designated, sealable, and chemically compatible solid waste container. waste_solid->container_solid container_liquid Place liquid waste in a designated, sealable, and chemically compatible liquid waste container. waste_liquid->container_liquid label_info Label the waste container clearly with: - "Hazardous Waste" - Chemical Name: "this compound" - CAS Number: 243972-30-7 - Approximate quantity - Date container_solid->label_info container_liquid->label_info storage_location Store the sealed container in a designated satellite accumulation area. label_info->storage_location storage_disposal Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. storage_location->storage_disposal

Figure 1. A workflow diagram illustrating the step-by-step procedure for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Control the Spill: For small spills, carefully sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite, sand).

  • Collect and Contain: Place the cleanup materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Emergency Procedures

In case of exposure, follow these first-aid measures immediately.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS is not available for this compound, treat it with the caution required for a substance with unknown hazards.

References

Personal protective equipment for handling 6-thiophen-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-thiophen-2-yl-1H-indole. The following procedures are based on established best practices for handling heterocyclic compounds with similar toxicological profiles. A thorough risk assessment should be conducted prior to commencing any work with this compound.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with indole and thiophene derivatives, including potential toxicity and irritation, a stringent PPE protocol is mandatory.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Double-gloving is recommended for extended handling.To prevent skin contact, as related compounds can cause skin irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 certifiedTo protect eyes from splashes and airborne particles.
Face shieldWorn in addition to goggles when there is a significant risk of splashing.Provides a broader area of protection for the face.
Body Protection Laboratory coatStandard lab coat.To protect skin and clothing from minor spills and contamination.
Chemical-resistant apronWorn over the lab coat when handling larger quantities or during procedures with a high splash risk.Provides an additional layer of protection against corrosive or irritating chemicals.[3]
Respiratory Protection Fume hoodAll handling of solid and volatile solutions should be conducted in a certified chemical fume hood.To prevent inhalation of dust or vapors, as related compounds may be harmful if inhaled.[2]
NIOSH-approved respiratorRequired if there is a potential for aerosol generation outside of a fume hood.[4][5]Provides respiratory protection in environments where ventilation is insufficient.
Foot Protection Closed-toe shoesMade of a durable, non-porous material.To protect feet from spills and falling objects.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All procedures involving this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash Stations and Safety Showers: Ensure easy and unobstructed access to an eyewash station and safety shower in the immediate work area.

Work Practices:

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[2]

  • Aerosol and Dust Minimization: Handle the solid compound carefully to avoid generating dust. When preparing solutions, add the solid to the solvent slowly.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

Disposal Plan

Waste Characterization:

  • All waste containing this compound should be considered hazardous waste.

Disposal Procedures:

  • Solid Waste: Collect solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2] Do not dispose of down the drain or in the regular trash.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_procedure Experimental Procedure cluster_cleanup Cleanup and Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Weigh Solid Compound b->c Proceed to handling d Prepare Solution c->d e Perform Experiment d->e Use in experiment f Decontaminate Work Area e->f Post-experiment g Segregate and Label Waste f->g h Dispose of Waste via Licensed Vendor g->h i Doff PPE h->i j Wash Hands Thoroughly i->j

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-thiophen-2-yl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-thiophen-2-yl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.